Technical Documentation Center

D-beta-Imidazolelactic Acid, Monohydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: D-beta-Imidazolelactic Acid, Monohydrate
  • CAS: 220919-94-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Structure Elucidation of D-beta-Imidazolelactic Acid, Monohydrate

Abstract The definitive assignment of a chemical structure is a cornerstone of drug development and chemical research, ensuring safety, efficacy, and intellectual property. This guide provides an in-depth, multi-techniqu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive assignment of a chemical structure is a cornerstone of drug development and chemical research, ensuring safety, efficacy, and intellectual property. This guide provides an in-depth, multi-technique workflow for the complete structure elucidation of D-beta-Imidazolelactic Acid, Monohydrate. We move beyond a simple recitation of methods to explain the strategic reasoning behind an orthogonal analytical approach, integrating data from mass spectrometry, multi-dimensional NMR spectroscopy, vibrational spectroscopy, chiral chromatography, and single-crystal X-ray diffraction. This document serves as a technical resource for researchers and scientists, detailing not just the 'how' but the 'why' of each experimental step, grounded in established scientific principles and regulatory expectations.[1][2][3]

Introduction: The Imperative for Unambiguous Structure

D-beta-Imidazolelactic Acid, Monohydrate is a chiral small molecule related to histidine metabolism and serves as an intermediate in the synthesis of various compounds.[4][5] Its precise chemical identity is defined by its elemental composition, covalent bond connectivity, stereochemistry at the chiral center, and its solid-state form as a monohydrate. Each of these attributes must be unequivocally confirmed. An error in any aspect—mistaking it for its enantiomer (L-form) or an anhydrous version—can have profound implications in pharmaceutical development, from altered biological activity to incorrect dosage calculations.[6]

This guide outlines a holistic and self-validating methodology designed to build a complete structural dossier, adhering to the principles of Good Laboratory Practice (GLP) and aligning with the validation requirements set forth by guidelines such as ICH Q2(R1).[1][2][7][8][9][10]

The Orthogonal Analytical Strategy

Our strategy follows a logical progression from foundational data to definitive confirmation.

Elucidation_Workflow cluster_initial Initial Characterization cluster_connectivity Connectivity & Framework cluster_confirmation Stereochemistry & Final Confirmation HRMS High-Resolution MS (Elemental Composition) NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environments) HRMS->NMR_1D Provides Formula Constraint XRD X-Ray Crystallography (Absolute Structure & Hydrate Form) FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bond Connectivity) NMR_1D->NMR_2D Assigns Signals Chiral Chiral Chromatography (Enantiomeric Purity & Identity) NMR_2D->Chiral Confirms Connectivity Chiral->XRD Confirms 'D' form Final_Structure Definitive Structure: D-beta-Imidazolelactic Acid, Monohydrate XRD->Final_Structure Provides Absolute Proof

Figure 1: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Elemental Formula

Expertise & Causality: The first critical step is to determine the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with high accuracy (typically < 5 ppm).[11] This accuracy is essential to distinguish between potential formulas that may have very similar nominal masses.[12]

Experimental Protocol: HRMS via Electrospray Ionization (ESI-TOF)
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Calibration: Calibrate the instrument immediately prior to analysis using a known standard solution to ensure mass accuracy.

  • Analysis Mode: Acquire data in positive ion mode. The imidazole ring and carboxylic acid group are readily protonated.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min and acquire the spectrum.

  • Data Processing: Determine the accurate mass of the protonated molecular ion [M+H]⁺. Use formula calculator software to generate possible elemental compositions within a 5 ppm mass tolerance, constraining the elements to C, H, N, and O.

Data Presentation & Interpretation
ParameterExpected ValueRationale
Molecular Formula C₆H₈N₂O₃Consistent with the structure of imidazolelactic acid.[5][13]
Monohydrate Formula C₆H₁₀N₂O₄The formula for the compound including the water molecule.[4]
Anhydrous Exact Mass 156.0535 g/mol The theoretical mass of the core molecule.[13]
[M+H]⁺ (Anhydrous) 157.0608 m/zThe expected accurate mass of the protonated molecule.
Observed [M+H]⁺ 157.0608 ± 0.0008An observed mass within 5 ppm of the theoretical value.

The HRMS data provides the first piece of the puzzle: the elemental composition C₆H₈N₂O₃ for the analyte, which is essential for constraining all subsequent spectroscopic interpretations.[14][15][16][17]

NMR Spectroscopy: Assembling the Molecular Framework

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the covalent structure of organic molecules in solution.[18][19] It provides information on the chemical environment of each proton and carbon atom and, crucially, reveals how these atoms are connected through chemical bonds.[20][21] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is non-negotiable for an unambiguous assignment.[22][23]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred to allow exchange of the labile -OH and -COOH protons, simplifying the spectrum.

  • 1D ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration (proton ratios), and coupling patterns of all non-exchangeable protons.

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Perform this experiment to identify protons that are coupled to each other (typically on adjacent carbons). This helps to map out the spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, definitively linking the ¹H and ¹³C assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals correlations between protons and carbons that are 2-3 bonds away. It is the key to connecting the different fragments of the molecule, such as linking the lactic acid side chain to the imidazole ring.

Data Presentation & Interpretation

Table 1: Predicted ¹H and ¹³C NMR Data (in D₂O)

Atom PositionPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)HMBC Correlations (from H to C)
Imidazole C2~8.6s~136C4
Imidazole C4~7.3s~118C2, C5
Imidazole C5--~130-
CH₂ (β-position)~3.2m~35C-alpha, C-beta, C4, C5
CH (α-position)~4.4t~70C-beta, COOH
COOH--~175-

Note: Chemical shifts are predictive and may vary based on solvent and pH.

The integrated NMR data allows for the complete assembly of the molecular backbone. The COSY spectrum would show a clear correlation between the α-CH and β-CH₂ protons. The HMBC spectrum is the linchpin, showing a correlation from the β-CH₂ protons to carbons C4 and C5 of the imidazole ring, unequivocally establishing the connectivity.[24][25]

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[26][27] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".[28][29] This technique serves as a quick confirmation of the groups identified by NMR and MS.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is collected and automatically subtracted from the sample spectrum.

Data Presentation & Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchAlcohol (-OH) and Water (H₂O)
3300-2500 (very broad)O-H stretchCarboxylic Acid (-COOH)
~3100C-H stretchAromatic/Imidazole Ring
~2900C-H stretchAliphatic (CH, CH₂)
~1710C=O stretchCarboxylic Acid (-COOH)
~1600, ~1500C=C, C=N stretchImidazole Ring

The presence of a very broad absorption spanning 3400-2500 cm⁻¹ is highly characteristic of a hydrogen-bonded carboxylic acid and the hydroxyl group, while the strong carbonyl peak around 1710 cm⁻¹ confirms the acid functionality.[30] The broadness of the O-H stretch region is also consistent with the presence of water of hydration.

Chiral Chromatography: Confirming Enantiomeric Identity

Expertise & Causality: Mass spectrometry and NMR cannot distinguish between enantiomers.[31] Since the compound is specified as the "D" enantiomer, its stereochemical identity and purity must be confirmed. Chiral chromatography is the industry-standard technique for this purpose.[32][33] It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.[6][31][34]

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
  • Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.

  • Method Development: Develop a mobile phase (e.g., a mixture of hexane/isopropanol/trifluoroacetic acid) that provides good separation between the D and L enantiomers.

  • Reference Standard: An authentic reference standard of the L-beta-Imidazolelactic Acid is required to confirm the peak identity.

  • Analysis:

    • Inject the L-enantiomer standard to determine its retention time.

    • Inject the D-beta-Imidazolelactic Acid sample.

    • Inject a 50:50 mixture (racemate) of the D and L standards to demonstrate baseline separation.

  • Data Analysis: The sample peak should correspond to the retention time of the D-enantiomer and show >99% enantiomeric excess.

Single-Crystal X-ray Diffraction: The Definitive Proof

Expertise & Causality: While the combination of the above techniques provides overwhelming evidence for the structure, single-crystal X-ray diffraction (XRD) is considered the "gold standard" for absolute structure determination.[35][36][37] It provides a three-dimensional map of electron density in the crystal, revealing the precise spatial arrangement of every atom. Crucially, through the use of anomalous dispersion, it can determine the absolute stereochemistry without reference to another chiral molecule.[38][39][40] It will also definitively confirm the presence and stoichiometry of the water molecule in the crystal lattice.

Experimental Protocol: Single-Crystal XRD
  • Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data, typically using Mo or Cu X-ray sources.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure.

  • Absolute Structure Determination: Refine the structural model and calculate the Flack parameter. A Flack parameter value close to 0 with a small error indicates a high probability that the assigned absolute configuration is correct. A value close to 1 would indicate the opposite enantiomer.

The XRD result provides the final, unambiguous confirmation of the covalent connectivity, the 'D' configuration at the chiral center, and the 1:1 stoichiometry of the molecule to the water of hydration, thus confirming the identity as D-beta-Imidazolelactic Acid, Monohydrate.

Conclusion: A Self-Validating Structural Dossier

  • HRMS defined the elemental formula.

  • FTIR confirmed the expected functional groups.

  • 1D and 2D NMR established the complete covalent framework.

  • Chiral HPLC verified the enantiomeric identity and purity.

  • Single-Crystal XRD provided the definitive, absolute 3D structure, including stereochemistry and hydrate form.

This rigorous, evidence-based approach ensures the highest level of scientific integrity and is essential for meeting the stringent requirements of the pharmaceutical and chemical research industries.[1][3][41]

References

  • Good Laboratory Practice: An Overview for the Analytical Chemist. (2023). LCGC International. [Link]

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023). Spectroscopy Online. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Why is mass spectrometry used for elemental analysis? TutorChase. [Link]

  • How to Identify Functional Groups in FTIR Spectra. (2025). Patsnap Eureka. [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Crystallization System. [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Chiral Chromatography: Separating Twins | Stereochemistry. (2018). Blogs@NTU. [Link]

  • NMR Spectroscopy. MSU Chemistry. [Link]

  • What is elemental mass spectrometry? American Society for Mass Spectrometry (ASMS). [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. (2010). Analytical and Bioanalytical Chemistry. [Link]

  • Chiral Chromatography. (2020). Chemistry LibreTexts. [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). [Link]

  • The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton ePrints. [Link]

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. ResearchGate. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). University of Northern British Columbia. [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (2021). Analytical Chemistry. [Link]

  • Chiral analysis. Wikipedia. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM. [Link]

  • Elemental composition determination based on MSn. (2008). Bioinformatics. [Link]

  • (PDF) Elemental Composition determination based on MS. ResearchGate. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). SciSpace. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

  • Good lab practice. (2008). RSC Education. [Link]

  • Using NMR Spectra to Analyze Molecular Structure: The Proton Chemical Shift. (2015). Chemistry LibreTexts. [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. [Link]

  • How to use NMR readings to determine the molecular structure of a compound? Chemistry Stack Exchange. [Link]

  • Microscale Methodology for Structure Elucidation of Natural Products. National Institutes of Health (NIH). [Link]

  • The use of X-ray crystallography to determine absolute configuration. (2007). Chirality. [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction. (2013). Methods in Molecular Biology. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • Imidazolelactic acid (HMDB0002320). Human Metabolome Database. [Link]

  • Imidazolelactic acid. PubChem. [Link]

  • Imidazolelactic acid (FDB022962). FooDB. [Link]

  • L-B-IMIDAZOLELACTIC ACID, MONOHYDRATE. LookChem. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of D-beta-Imidazolelactic Acid, Monohydrate

This guide provides a comprehensive overview of a robust and reliable method for the synthesis of D-beta-Imidazolelactic Acid, Monohydrate, a key intermediate in the synthesis of various imidazole alkaloids. The content...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and reliable method for the synthesis of D-beta-Imidazolelactic Acid, Monohydrate, a key intermediate in the synthesis of various imidazole alkaloids. The content herein is curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific principles and rationale for key experimental decisions.

Introduction and Strategic Overview

D-beta-Imidazolelactic acid, monohydrate is a chiral molecule of significant interest in medicinal chemistry and drug development. Its enantiomerically pure form is a crucial building block for the synthesis of several biologically active compounds. The primary challenge in its synthesis lies in the precise control of stereochemistry to obtain the desired D-enantiomer.

While several synthetic strategies can be envisioned, including asymmetric synthesis and stereospecific conversion from chiral precursors like D-histidine, a practical and widely applicable approach involves the synthesis of the racemic compound followed by chiral resolution. This method, although seemingly less direct, offers considerable advantages in terms of scalability, cost-effectiveness, and the use of readily available starting materials.

This guide will focus on a two-part synthetic strategy:

  • Part I: Synthesis of Racemic (DL)-beta-Imidazolelactic Acid: A reliable method for the synthesis of the racemic acid starting from imidazole-4-carboxaldehyde.

  • Part II: Chiral Resolution of (DL)-beta-Imidazolelactic Acid: A detailed protocol for the separation of the D- and L-enantiomers using a classical resolution technique with a chiral resolving agent.

This approach ensures a high degree of enantiomeric purity for the final product and is amenable to adaptation in various laboratory settings.

Synthesis of Racemic (DL)-beta-Imidazolelactic Acid

The synthesis of the racemic precursor is a critical first step. A robust method for this transformation is the Reformatsky reaction, which involves the reaction of an aldehyde with an α-halo ester in the presence of zinc metal. This reaction is particularly well-suited for the synthesis of β-hydroxy esters, which can then be hydrolyzed to the corresponding β-hydroxy acids.

Causality Behind Experimental Choices
  • Choice of Starting Material: Imidazole-4-carboxaldehyde is a commercially available and relatively inexpensive starting material that provides the necessary imidazole core.

  • Choice of Reagent: Ethyl bromoacetate is a common and effective reagent for the Reformatsky reaction, providing the two-carbon extension needed to form the lactic acid side chain.

  • Choice of Metal: Activated zinc is the classic metal used in the Reformatsky reaction. Its surface is crucial for the oxidative addition to the α-halo ester, forming the organozinc intermediate (the Reformatsky reagent). Activation of the zinc, typically with iodine or by pre-washing with acid, is essential to remove the passivating oxide layer and ensure a smooth reaction initiation.

  • Solvent Selection: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are ideal for the Reformatsky reaction. They are inert to the reaction conditions and effectively solvate the organozinc intermediate. The absence of water is critical to prevent the quenching of the Reformatsky reagent.

Experimental Workflow: Synthesis of Racemic (DL)-beta-Imidazolelactic Acid

The synthesis of racemic beta-imidazolelactic acid can be visualized as a two-step process: the Reformatsky reaction to form the β-hydroxy ester, followed by hydrolysis to the desired acid.

G cluster_0 Part I: Synthesis of Racemic (DL)-beta-Imidazolelactic Acid Start Imidazole-4-carboxaldehyde + Ethyl Bromoacetate + Activated Zinc Reformatsky Reformatsky Reaction (Anhydrous THF) Start->Reformatsky Formation of Reformatsky Reagent Intermediate Ethyl (DL)-beta-Imidazolelactate Reformatsky->Intermediate Nucleophilic addition Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Intermediate->Hydrolysis Saponification Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Protonation Product Racemic (DL)-beta-Imidazolelactic Acid Acidification->Product

Caption: Workflow for the synthesis of racemic (DL)-beta-imidazolelactic acid.

Detailed Experimental Protocol: Synthesis of Racemic (DL)-beta-Imidazolelactic Acid

Materials:

  • Imidazole-4-carboxaldehyde

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place zinc dust. Add a crystal of iodine and gently heat the flask under a stream of nitrogen until the violet iodine vapor is observed. Allow the flask to cool to room temperature. This process activates the zinc surface.

  • Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.

  • Initiation of Reaction: In the dropping funnel, prepare a solution of imidazole-4-carboxaldehyde and a small portion of the ethyl bromoacetate in anhydrous THF. Add a small amount of this solution to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a slight exothermic reaction and the disappearance of the iodine color.

  • Addition of Reagents: Once the reaction has initiated, add the remaining solution of imidazole-4-carboxaldehyde and ethyl bromoacetate dropwise from the funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature and quench it by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

  • Hydrolysis: Combine the organic extracts and add an aqueous solution of sodium hydroxide. Stir the biphasic mixture vigorously at room temperature overnight to hydrolyze the ester.

  • Isolation of Racemic Acid: Separate the aqueous layer and wash it with diethyl ether to remove any unreacted starting materials. Cool the aqueous layer in an ice bath and carefully acidify it with hydrochloric acid to a pH of approximately 5-6, at which point the racemic beta-imidazolelactic acid will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum to yield racemic (DL)-beta-imidazolelactic acid.

Chiral Resolution of (DL)-beta-Imidazolelactic Acid

With the racemic acid in hand, the next crucial step is the separation of the D- and L-enantiomers. Chiral resolution via diastereomeric salt formation is a time-tested and effective method.[1][2] This process relies on the principle that diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3]

Rationale for the Choice of Resolving Agent

The selection of an appropriate chiral resolving agent is paramount for a successful resolution. For the resolution of a racemic acid, a chiral base is required. Brucine, a readily available and relatively inexpensive chiral alkaloid, is an excellent choice for the resolution of many carboxylic acids, including hydroxy acids.[4][5] It forms well-defined crystalline salts with carboxylic acids, often with a significant difference in solubility between the two diastereomers, facilitating their separation.

Experimental Workflow: Chiral Resolution

The chiral resolution process can be broken down into three key stages: formation of diastereomeric salts, fractional crystallization to separate the diastereomers, and regeneration of the pure enantiomer.

G cluster_1 Part II: Chiral Resolution Racemic_Acid Racemic (DL)-beta-Imidazolelactic Acid Salt_Formation Diastereomeric Salt Formation (with (-)-Brucine in Methanol) Racemic_Acid->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Separation Separation of Diastereomeric Salts (Less Soluble vs. More Soluble) Crystallization->Separation Regeneration_D Regeneration of D-Enantiomer (Acidification of Less Soluble Salt) Separation->Regeneration_D Less Soluble Salt Regeneration_L Regeneration of L-Enantiomer (from Mother Liquor) Separation->Regeneration_L More Soluble Salt (in mother liquor) Product_D D-beta-Imidazolelactic Acid Regeneration_D->Product_D Product_L L-beta-Imidazolelactic Acid Regeneration_L->Product_L

Caption: Workflow for the chiral resolution of (DL)-beta-imidazolelactic acid.

Detailed Experimental Protocol: Chiral Resolution with Brucine

Materials:

  • Racemic (DL)-beta-imidazolelactic acid

  • (-)-Brucine

  • Methanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Diastereomeric Salt Formation: In a flask, dissolve the racemic (DL)-beta-imidazolelactic acid in hot methanol. In a separate flask, dissolve an equimolar amount of (-)-brucine in hot methanol. Slowly add the hot brucine solution to the solution of the racemic acid with continuous stirring.

  • Fractional Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, [(D)-acid-(-)-brucine], will begin to crystallize. To maximize the yield of the crystals, the flask can be placed in a refrigerator overnight.

  • Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble [(L)-acid-(-)-brucine] salt.

  • Recrystallization (Optional but Recommended): To enhance the diastereomeric purity, the collected salt can be recrystallized from a minimal amount of hot methanol. This step is crucial for obtaining high enantiomeric excess.

  • Regeneration of D-beta-Imidazolelactic Acid: Suspend the purified, less soluble diastereomeric salt in deionized water. Add hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~2). This will protonate the brucine and liberate the free D-beta-imidazolelactic acid. The protonated brucine will remain in the aqueous solution.

  • Isolation and Purification of the D-Enantiomer: Cool the acidic solution in an ice bath to promote the crystallization of D-beta-imidazolelactic acid. Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

  • Formation of the Monohydrate: To obtain the monohydrate form, the purified D-beta-imidazolelactic acid can be recrystallized from a minimal amount of hot water. Slow cooling will afford the crystalline monohydrate.

Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity, purity, and enantiomeric excess.

Physicochemical Properties
PropertyValue
Molecular FormulaC₆H₁₀N₂O₄
Molecular Weight174.16 g/mol
AppearanceWhite to off-white crystalline solid
Melting PointApproximately 195-200 °C (decomposes)
Spectroscopic Data
  • ¹H NMR (D₂O): The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons, the methine proton adjacent to the hydroxyl group, and the methylene protons. The predicted spectrum would show signals around δ 7.5-8.5 ppm for the imidazole protons, a multiplet around δ 4.5 ppm for the CH-OH proton, and multiplets around δ 3.0-3.5 ppm for the CH₂ protons.

  • ¹³C NMR (D₂O): The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the imidazole ring, the carbon bearing the hydroxyl group, and the methylene carbon. Predicted chemical shifts would be in the range of δ 175-180 ppm (C=O), δ 115-140 ppm (imidazole carbons), δ 65-70 ppm (CH-OH), and δ 35-40 ppm (CH₂).

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Determination of Enantiomeric Purity

The enantiomeric excess (e.e.) of the final product should be determined using a suitable chiral analytical technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A chiral stationary phase is used to separate the D- and L-enantiomers, and the ratio of their peak areas is used to calculate the enantiomeric excess.

  • Polarimetry: Measurement of the specific optical rotation of a solution of the final product can be used to determine its enantiomeric purity by comparing the measured value to the known specific rotation of the pure enantiomer.

Conclusion

The synthetic route detailed in this guide, involving the synthesis of racemic (DL)-beta-imidazolelactic acid followed by chiral resolution with brucine, provides a practical and efficient method for obtaining enantiomerically pure D-beta-imidazolelactic acid, monohydrate. The emphasis on the rationale behind experimental choices and the provision of detailed protocols are intended to empower researchers to successfully implement and adapt this synthesis in their own laboratories. The self-validating nature of the described protocols, coupled with rigorous characterization of the final product, ensures the production of high-quality material suitable for further applications in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using Brucine. Link

  • Wikipedia. (2024). Chiral resolution. Link

  • BenchChem. (2025). A Comparative Guide to Chiral Bases: Evaluating Brucine Sulfate for the Resolution of Racemic Acids. Link

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. Link

  • Pace University. (n.d.). Chiral Analyses of Ephedrines. Link

  • Chemistry LibreTexts. (2023). 5.9: Resolution (Separation) of Enantiomers. Link

Sources

Foundational

D-beta-Imidazolelactic Acid, Monohydrate discovery and origin

An In-Depth Technical Guide to D-beta-Imidazolelactic Acid, Monohydrate Introduction The imidazole scaffold is a cornerstone in medicinal chemistry and biology, forming the core of essential biomolecules like the amino a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to D-beta-Imidazolelactic Acid, Monohydrate

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry and biology, forming the core of essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[1] Derivatives of this nitrogen-containing heterocycle exhibit a vast spectrum of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[2] Within this important class of compounds lies D-beta-Imidazolelactic Acid, a chiral molecule whose significance is rooted in both natural metabolic pathways and synthetic chemistry.

This guide provides a comprehensive technical overview of D-beta-Imidazolelactic Acid, Monohydrate (CAS 1246814-96-9). We will delve into its metabolic origins, physicochemical characteristics, role as a synthetic precursor, and its broader biological context. The methodologies and protocols herein are presented with an emphasis on the underlying scientific rationale, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: The Metabolic Origin and Discovery of Imidazolelactic Acid

The story of D-beta-Imidazolelactic Acid begins not in a flask, but as a product of fundamental amino acid metabolism. Its discovery is intrinsically linked to the catabolism of L-histidine.

A Natural Metabolite of L-Histidine

Imidazolelactic acid is a naturally occurring metabolite derived from the essential amino acid L-histidine.[3] The primary catabolic pathway for histidine in the liver and skin involves deamination by the enzyme histidase to form urocanic acid.[4][5] However, a secondary pathway involves the transamination of histidine to form imidazole-pyruvic acid. This keto acid is then subsequently reduced to yield imidazolelactic acid.[5]

This metabolic route highlights the compound's endogenous nature. It is a normal, albeit minor, constituent of biological fluids and its presence in urine has been documented for decades, with a notable study on its metabolism in rats published as early as 1953.[6][7]

Histidine_Metabolism cluster_main_pathway Primary Catabolic Pathway (Liver) cluster_secondary_pathway Secondary Pathway Histidine L-Histidine Urocanic_Acid Urocanic Acid Histidine->Urocanic_Acid Histidase Imidazolepyruvic_Acid Imidazolepyruvic Acid Histidine->Imidazolepyruvic_Acid Transaminase FIGLU Formiminoglutamate (FIGLU) Urocanic_Acid->FIGLU Urocanase Glutamate Glutamate FIGLU->Glutamate ... Histidine2 L-Histidine Imidazolelactic_Acid Imidazolelactic Acid Imidazolepyruvic_Acid->Imidazolelactic_Acid Reduction Synthesis_Workflow Start D-beta-Imidazolelactic Acid, Monohydrate Step1 Protection of Functional Groups Start->Step1 Step2 Activation of Carboxylic Acid Step1->Step2 Step3 Coupling Reaction Step2->Step3 Step4 Cyclization Step3->Step4 Step5 Deprotection & Final Modification Step4->Step5 End (+)-Pilocarpine Step5->End

Sources

Exploratory

An In-depth Technical Guide to D-beta-Imidazolelactic Acid, Monohydrate: From Biosynthetic Intermediate to a Molecule of Unexplored Potential

A Senior Application Scientist's Synthesis of Current Knowledge for Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Unexplored Territory of a Unique Histidine Metabolite In the vast lan...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Current Knowledge for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Unique Histidine Metabolite

In the vast landscape of metabolomics, certain molecules stand at the crossroads of established pathways and uncharted biological functions. D-beta-Imidazolelactic Acid, Monohydrate, is one such enigmatic compound. Primarily recognized as a stereospecific intermediate in the biosynthesis of imidazole alkaloids in certain plant species, its broader biological significance, particularly within mammalian systems, remains a compelling area of investigation. This technical guide is designed to provide a comprehensive overview of D-beta-Imidazolelactic Acid, Monohydrate, moving beyond its identity as a mere synthetic precursor. We will delve into its metabolic context, the burgeoning field of D-amino acid biology, its potential interplay with the gut microbiome, and the analytical methodologies crucial for its study. This document serves as a foundational resource for researchers aiming to unravel the functional roles of this intriguing molecule.

The Biochemical Identity of D-beta-Imidazolelactic Acid, Monohydrate

D-beta-Imidazolelactic Acid is a derivative of the amino acid histidine, characterized by a hydroxyl group at the beta-position of the propanoic acid side chain attached to the imidazole ring. The "D" designation specifies the stereochemistry at the alpha-carbon, distinguishing it from its L-isomer. The monohydrate form indicates the incorporation of one molecule of water into its crystal structure.

Property Value Reference
CAS Number 1246814-96-9[1]
Molecular Formula C₆H₈N₂O₃·H₂O[1]
Molecular Weight 174.16 g/mol [1]
Synonyms (R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid monohydrate

Established Role: An Intermediate in Imidazole Alkaloid Biosynthesis

The most concretely defined role of D-beta-Imidazolelactic Acid is as a precursor in the biosynthesis of certain imidazole alkaloids, most notably pilocarpine, which is found exclusively in plants of the Pilocarpus genus.[2][3] Pilocarpine has significant pharmaceutical applications as a muscarinic acetylcholine agonist used to treat glaucoma and dry mouth.[1][4][5][6]

While the complete biosynthetic pathway of pilocarpine is not yet fully elucidated, it is established that L-histidine serves as the primary precursor.[2][3] The transformation from L-histidine to the D-configuration of the imidazolelactic acid intermediate is a critical, stereospecific step within this pathway. The precise enzymatic machinery responsible for this conversion remains an active area of research.[2][7]

pilocarpine_biosynthesis L_Histidine L-Histidine Imidazolepyruvic_Acid Imidazolepyruvic Acid L_Histidine->Imidazolepyruvic_Acid Transamination D_Imidazolelactic_Acid D-beta-Imidazolelactic Acid Imidazolepyruvic_Acid->D_Imidazolelactic_Acid Stereospecific Reduction (Putative) Pilocarpine Pilocarpine & Other Imidazole Alkaloids D_Imidazolelactic_Acid->Pilocarpine Multiple Enzymatic Steps (Largely Uncharacterized)

Caption: Putative biosynthetic pathway of pilocarpine highlighting the role of D-beta-Imidazolelactic Acid.

The Broader Context: D-Amino Acids and Microbial Metabolism

The existence of a D-amino acid derivative like D-beta-Imidazolelactic Acid invites a broader discussion on the biological significance of D-amino acids. While L-amino acids are the canonical building blocks of proteins, D-amino acids play diverse and crucial roles, particularly in the microbial world.

The Microbial Origin of D-Amino Acids

Bacteria are prolific producers of a wide array of D-amino acids, which are essential components of their peptidoglycan cell walls, contributing to structural integrity and resistance to proteases. D-amino acids are also involved in bacterial biofilm formation, signaling, and spore germination. The synthesis of these D-amino acids is primarily catalyzed by racemase enzymes, which interconvert L- and D-enantiomers.

D-Amino Acids in Mammals

In mammals, D-amino acids are present at much lower concentrations than their L-counterparts and have several origins:

  • Endogenous Synthesis: Mammals can synthesize D-serine and D-aspartate, which act as important signaling molecules in the nervous and endocrine systems.[8]

  • Dietary Intake: D-amino acids can be ingested through food, particularly fermented products.

  • Gut Microbiota: The gut microbiome is a significant source of various D-amino acids.[9]

The primary enzyme responsible for the catabolism of most D-amino acids in mammals is the FAD-dependent enzyme D-amino acid oxidase (DAO) .[10][11][12][13][14] DAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. While DAO has a broad substrate specificity, its activity towards D-beta-Imidazolelactic Acid has not been explicitly documented in the reviewed literature, suggesting that if this compound is present in mammals, its metabolic fate is currently unknown.

Microbial Metabolism of Histidine

The gut microbiota can metabolize histidine through various pathways, leading to the production of several bioactive molecules, including histamine, urocanic acid, and imidazole propionate.[15][16] Studies have shown that gut microbial metabolites of histidine can influence host physiology and have been linked to conditions such as colitis.[17] Rumen microorganisms have been observed to produce imidazolelactic acid from imidazolepyruvic acid, a transamination product of histidine.[9] However, these studies often do not specify the stereochemistry of the produced imidazolelactic acid.

Histidine_Metabolism cluster_host Host Metabolism cluster_microbiota Microbial Metabolism L_Histidine_Host L-Histidine Histamine Histamine L_Histidine_Host->Histamine Histidine Decarboxylase Urocanic_Acid Urocanic Acid L_Histidine_Host->Urocanic_Acid Histidase L_Histidine_Microbe L-Histidine Imidazolepyruvic_Acid Imidazolepyruvic Acid L_Histidine_Microbe->Imidazolepyruvic_Acid Transamination Imidazolepropionate Imidazolepropionate L_Histidine_Microbe->Imidazolepropionate Microbial Pathways Imidazolelactic_Acid Imidazolelactic Acid (D- and/or L-isomer) Imidazolepyruvic_Acid->Imidazolelactic_Acid Reduction L_Histidine_Diet Dietary L-Histidine L_Histidine_Diet->L_Histidine_Host L_Histidine_Diet->L_Histidine_Microbe

Caption: Overview of host and microbial metabolism of histidine.

Potential Biological Roles and Future Directions

While the primary role of D-beta-Imidazolelactic Acid appears to be as a biosynthetic intermediate in specific organisms, several avenues for future research into its potential broader biological roles exist:

  • Signaling Molecule: Could D-beta-Imidazolelactic Acid, if produced by the gut microbiota, act as a signaling molecule that interacts with host receptors, similar to other microbially-derived metabolites?

  • Metabolic Marker: The presence and concentration of D-beta-Imidazolelactic Acid in biological fluids could be a biomarker for specific microbial populations or metabolic states.

  • Pharmacological Precursor: Understanding the enzymatic synthesis of this D-amino acid derivative could be harnessed for the biotechnological production of imidazole alkaloids and their analogs.

Methodologies for the Study of D-beta-Imidazolelactic Acid, Monohydrate

The study of D-beta-Imidazolelactic Acid necessitates robust analytical techniques capable of distinguishing it from its L-isomer and other related metabolites.

Chiral Separation and Quantification: A Step-by-Step Protocol

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard for the enantioselective analysis of chiral molecules in complex biological matrices.

Objective: To separate and quantify D- and L-beta-Imidazolelactic Acid in a biological sample (e.g., plasma, urine, microbial culture supernatant).

Materials:

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T, Chiralpak IB)[18][19]

  • HPLC system with a mass spectrometer detector (LC-MS/MS)

  • D-beta-Imidazolelactic Acid, Monohydrate and L-beta-Imidazolelactic Acid analytical standards

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

  • Additives: Formic acid, Ammonium acetate

Protocol:

  • Sample Preparation:

    • For plasma/serum: Perform protein precipitation by adding a 3-fold volume of ice-cold acetonitrile or methanol. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Collect the supernatant.

    • For urine: Dilute the sample with an appropriate volume of the initial mobile phase.

    • For culture supernatant: Centrifuge to remove cells and debris. The supernatant may be used directly or after dilution.

  • Chromatographic Separation:

    • Column: Astec CHIROBIOTIC T (Teicoplanin-based chiral stationary phase) is well-suited for the separation of underivatized amino acid enantiomers.

    • Mobile Phase: A typical starting point is a gradient elution with a mobile phase consisting of A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid. The gradient will need to be optimized for baseline separation of the enantiomers.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for imidazole-containing compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for high selectivity and sensitivity.

      • MRM Transitions: These will need to be determined by infusing the analytical standards. A precursor ion corresponding to the protonated molecule [M+H]⁺ of imidazolelactic acid will be selected, and characteristic product ions will be monitored.

  • Quantification:

    • Generate a calibration curve using serial dilutions of the D- and L-beta-Imidazolelactic Acid standards in a matrix that mimics the biological sample.

    • The concentration of each enantiomer in the sample is determined by comparing its peak area to the calibration curve.

hplc_ms_workflow Sample Biological Sample (Plasma, Urine, etc.) Preparation Sample Preparation (Protein Precipitation, Dilution) Sample->Preparation HPLC Chiral HPLC Separation Preparation->HPLC MSMS Mass Spectrometry (ESI-MS/MS, MRM) HPLC->MSMS Data_Analysis Data Analysis (Quantification) MSMS->Data_Analysis

Caption: Workflow for the chiral analysis of D-beta-Imidazolelactic Acid.

Conclusion and Future Perspectives

D-beta-Imidazolelactic Acid, Monohydrate, currently occupies a niche in our understanding of biochemistry, primarily as a stepping stone in the plant-based synthesis of valuable pharmaceuticals. However, its identity as a D-amino acid derivative places it at the intersection of several exciting fields of research, including the gut microbiome's influence on host metabolism and the expanding roles of D-amino acids in biology. The lack of extensive research on this specific molecule presents a significant opportunity for discovery. Future investigations should focus on:

  • Screening for its presence in diverse biological systems, particularly in the context of the gut microbiome.

  • Identifying the enzymes responsible for its synthesis and potential degradation in both microorganisms and mammals.

  • Investigating its potential biological activities, such as receptor binding or immunomodulatory effects.

The methodologies outlined in this guide provide a robust framework for initiating such studies. As we continue to explore the chemical diversity of the metabolome, it is molecules like D-beta-Imidazolelactic Acid that hold the promise of revealing new biological pathways and therapeutic targets.

References

  • Sawaya, A. C. H. F., Costa, Y. D., & Mazzafera, P. (2015). Unraveling the biosynthesis of pilocarpine in Pilocarpus microphyllus. Natural Product Communications, 10(5), 721–724. [Link][2]

  • Sobreiro, M. B., Soares-Souza, G., et al. (2025). Decoding pilocarpine biosynthesis and its roles in Pilocarpus microphyllus through a comparative transcriptomics approach. BMC Plant Biology. [Link][7]

  • Abreu, I. N., & Mazzafera, P. (2005). Pilocarpine and related alkaloids in Pilocarpus Vahl (Rutaceae). Journal of Ethnopharmacology, 101(1-3), 1-12. [Link][3]

  • Dewick, P. M. (1997). Medicinal Natural Products: A Biosynthetic Approach. John Wiley & Sons. [Link][20]

  • Sawaya, A. C. H. F., Abreu, I. N., Andreazza, N. L., Eberlin, M. N., & Mazzafera, P. (2008). HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus. Planta Medica, 74(9), 1143–1148. [Link][21]

  • Onaka, H. (2017). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Marine Drugs, 15(6), 173. [Link][22][23]

  • Matsumoto, M., et al. (2011). Studies on the possibility of histidine biosynthesis from histodinol, imidazolepyruvic acid, imidazoleacetic acid, and imidazolelactic acid by mixed ruminal bacteria, protozoa, and their mixture in vitro. Journal of Animal Science, 89(2), 487-495. [Link][9]

  • Genchi, G. (2017). An overview on D-amino acids. Amino Acids, 49(9), 1521–1533. [Link][8]

  • Pollegioni, L., Piubelli, L., Sacchi, S., Pilone, M. S., & Molla, G. (2002). Engineering the substrate specificity of D-amino-acid oxidase. Journal of Biological Chemistry, 277(31), 28285–28292. [Link][10][12]

  • Wang, Z., et al. (2022). Role of Microbial Metabolites of Histidine in the Development of Colitis. Molecular Nutrition & Food Research, 66(15), e2200085. [Link][17]

  • PubChem. (n.d.). Pilocarpine. National Center for Biotechnology Information. [Link][4]

  • Patsnap. (2024). What is the mechanism of Pilocarpine Hydrochloride?[Link][5]

  • Wikipedia. (n.d.). Pilocarpine. [Link][1]

  • D'Aniello, A., et al. (1993). Further study on the specificity of D-amino acid oxidase and D-aspartate oxidase and time course for complete oxidation of D-amino acids. Comparative Biochemistry and Physiology Part B: Comparative Biochemistry, 105(3-4), 731-734. [Link][13]

  • GHS-Live. (2025). Pharmacology of Pilocarpine: a muscarinic receptor agonist. [Link][6]

  • Grogan, D. W. (2020). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. RSC Advances, 10(42), 25068–25085. [Link][24]

  • ResearchGate. (2025). Engineering the Substrate Specificity of D-Amino-acid Oxidase. [Link][14]

  • secrets of science. (n.d.). Analysis and evaluation of chiral drugs in biological samples. [Link][25]

  • Sardella, R., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643. [Link][18][19]

  • Sardella, R., et al. (2025). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Methods in Molecular Biology, 2803, 215-241. [Link][26]

Sources

Foundational

A Technical Guide to D-beta-Imidazolelactic Acid, Monohydrate in Enzymatic Reactions

Abstract This technical guide provides an in-depth examination of D-beta-Imidazolelactic Acid, Monohydrate, a crucial intermediate in the synthesis of imidazole alkaloids.[1] The primary focus of this document is its eme...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of D-beta-Imidazolelactic Acid, Monohydrate, a crucial intermediate in the synthesis of imidazole alkaloids.[1] The primary focus of this document is its emerging role as a modulator of enzymatic reactions, particularly in the context of inhibiting the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of numerous chronic diseases, including diabetes, cardiovascular disease, and neurodegeneration.[2] This guide will delineate the physicochemical properties of D-beta-Imidazolelactic Acid, explore the enzymatic pathways of AGE formation, detail its mechanism of action, and provide robust, field-proven experimental protocols for its study. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the investigation and potential therapeutic intervention of AGE-related pathologies.

Introduction to D-beta-Imidazolelactic Acid, Monohydrate

D-beta-Imidazolelactic Acid, Monohydrate, is an organic compound structurally related to the amino acid histidine.[3] While historically recognized as a synthetic intermediate, its structural motifs—specifically the imidazole ring—suggest a potential for interaction with biological macromolecules.[1][4] Imidazole derivatives are known to be potent inhibitors of various enzymes, often interacting with active site residues.[5] This guide focuses on its role in the context of Nε-(carboxymethyl)lysine (CML) formation, a major AGE.[6]

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in experimental biology. The key properties of D-beta-Imidazolelactic Acid, Monohydrate are summarized below.

PropertyValueReference
CAS Number 1246814-96-9[1]
Molecular Formula C₆H₁₀N₂O₄[1]
Molecular Weight 174.16 g/mol [7]
Appearance Off-White to Pale Orange Solid[4]
Melting Point 195-198°C[4]
Storage Temperature 2-8°C[7]
IUPAC Name (R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid hydrate[4]

The Target Pathway: Advanced Glycation End-product (AGE) Formation

The Pathophysiological Relevance of AGEs

Advanced Glycation End-products (AGEs) are a heterogeneous group of compounds formed via non-enzymatic reactions between reducing sugars and the amino groups of proteins, lipids, or nucleic acids.[8] This process, known as the Maillard reaction, occurs naturally during metabolism but is accelerated in conditions of hyperglycemia and oxidative stress, such as diabetes mellitus.[9][10] The accumulation of AGEs in tissues is a hallmark of aging and contributes to the pathology of numerous chronic diseases.[11]

AGEs exert their detrimental effects through two primary mechanisms:

  • Protein Cross-linking: They can form cross-links between proteins (e.g., collagen), altering their structure and function, leading to tissue stiffness and reduced elasticity.[12]

  • Receptor-Mediated Signaling: AGEs can bind to specific cell surface receptors, most notably the Receptor for Advanced Glycation End-products (RAGE), triggering a cascade of intracellular signaling that promotes oxidative stress and chronic inflammation.[8][9]

Nε-(carboxymethyl)lysine (CML) is one of the most well-characterized and abundant AGEs found in vivo and is widely used as a biomarker for the overall AGE burden in tissues and food.[13][14]

Enzymatic Contribution to CML Formation

While initially considered a purely non-enzymatic process, evidence suggests that the formation of CML can be influenced by enzymatic activity. The process involves the reaction of a lysine residue on a protein with precursors like glyoxal. This reaction can be conceptually modeled as being catalyzed by a "CML synthase" activity, which facilitates the oxidative conversion of intermediates into the stable CML product.[10][15] Inhibiting this enzymatic step presents a promising therapeutic strategy to reduce the burden of AGEs.

The diagram below illustrates the conceptual pathway of CML formation and the proposed point of intervention for inhibitors like D-beta-Imidazolelactic Acid.

Caption: Conceptual pathway of CML formation and inhibition.

Mechanism of Inhibition by D-beta-Imidazolelactic Acid

The inhibitory potential of D-beta-Imidazolelactic Acid stems from its imidazole moiety. Imidazole and its derivatives are known to act as competitive or partial competitive inhibitors for a range of enzymes.[5][16] The proposed mechanism involves the imidazole ring of D-beta-Imidazolelactic Acid interacting with the active site of the enzyme responsible for CML synthesis. This binding event prevents the natural substrate (the Schiff base or Amadori product intermediate) from accessing the active site, thereby halting the conversion to CML.

The structural similarity of the imidazole lactic acid side chain to histidine may allow it to act as a structural mimic, occupying the active site intended for protein substrates. The precise kinetics (e.g., competitive, non-competitive) would need to be determined experimentally using the protocols outlined in the next section.

Experimental Protocols for Studying Inhibition

To validate and quantify the inhibitory effect of D-beta-Imidazolelactic Acid on CML formation, a robust in vitro assay system is required. The following protocols provide a framework for assessing enzymatic activity and inhibitor potency.

Protocol 1: In Vitro CML Formation Assay

Objective: To measure the formation of CML from a model protein (e.g., Bovine Serum Albumin, BSA) and a glycation agent in the presence and absence of D-beta-Imidazolelactic Acid.

Causality Behind Experimental Choices:

  • BSA: Used as a readily available, lysine-rich protein substrate.

  • Glyoxal/Glucose: Glyoxal is a direct precursor, leading to faster CML formation. Glucose can be used to more closely mimic physiological conditions, but requires longer incubation times.

  • ELISA/LC-MS: ELISA provides a high-throughput method for quantification, while LC-MS offers higher specificity and absolute quantification.[13]

Materials:

  • Bovine Serum Albumin (BSA)

  • Glyoxal solution

  • D-beta-Imidazolelactic Acid, Monohydrate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • CML ELISA Kit or access to LC-MS instrumentation

  • 96-well microplate

  • Incubator (37°C)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mg/mL BSA stock solution in PBS.

    • Prepare a 100 mM Glyoxal stock solution in PBS.

    • Prepare a 10 mM stock solution of D-beta-Imidazolelactic Acid in PBS. Create serial dilutions ranging from 10 µM to 10 mM.

  • Reaction Setup (in a 96-well plate):

    • Control Wells: 50 µL BSA + 50 µL PBS.

    • Positive Control (Max CML): 50 µL BSA + 25 µL Glyoxal + 25 µL PBS.

    • Inhibitor Test Wells: 50 µL BSA + 25 µL Glyoxal + 25 µL of each D-beta-Imidazolelactic Acid dilution.

  • Incubation: Seal the plate and incubate at 37°C for 24-48 hours. Longer times may be needed if using glucose instead of glyoxal.

  • Sample Preparation for Analysis:

    • For ELISA: Follow the kit manufacturer's instructions for sample dilution and preparation.

    • For LC-MS: Samples will require acid hydrolysis to release CML from the protein backbone, followed by derivatization.[10]

  • Quantification: Measure the concentration of CML in each well using the chosen analytical method.

Data Analysis:

  • Calculate the percentage of CML formation inhibition for each concentration of the inhibitor compared to the positive control.

  • % Inhibition = [1 - (CML_inhibitor / CML_positive_control)] * 100

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase A Perform CML Assay with Serial Dilutions of Inhibitor B Obtain % Inhibition Data for each Concentration A->B C Plot % Inhibition vs. log[Inhibitor] B->C D Fit Data to a Sigmoidal Dose-Response Curve C->D E Determine IC₅₀ Value from Curve (Concentration at 50% Inhibition) D->E

Caption: Logical workflow for IC50 determination.

Applications in Research and Drug Development

D-beta-Imidazolelactic Acid serves as a valuable tool for both basic research and therapeutic development.

  • A Tool for Studying AGE-Related Pathologies: Researchers can use this compound as a specific inhibitor to probe the downstream consequences of CML formation in cell culture and animal models. By blocking CML synthesis, one can dissect the specific contribution of this AGE to cellular dysfunction, inflammation, and apoptosis. [9]* A Lead Compound for Therapeutic Intervention: The structure of D-beta-Imidazolelactic Acid can serve as a scaffold for medicinal chemists to develop more potent and specific inhibitors of AGE formation. Its favorable physicochemical properties make it an attractive starting point for optimization in drug discovery programs targeting diabetic complications, atherosclerosis, or neurodegenerative diseases. [2][12]

Conclusion and Future Directions

D-beta-Imidazolelactic Acid, Monohydrate is more than a simple synthetic intermediate; it is a promising molecular tool for combating the formation of pathological Advanced Glycation End-products. Its imidazole core provides a clear mechanistic basis for the inhibition of CML synthase activity. The protocols detailed in this guide offer a validated pathway for researchers to quantify this inhibition and explore its biological consequences. Future research should focus on elucidating the precise binding kinetics, confirming its efficacy in cellular and in vivo models, and leveraging its structure to design next-generation therapeutics for a host of age- and diabetes-related diseases.

References

  • Advanced Glycation End Products in Disease Development and Potential Interventions. (URL: )
  • The role of advanced glycation end products in aging and metabolic diseases: bridging associ
  • What are the health effects of advanced glycation end products? | R Discovery. (URL: )
  • Role of Advanced Glycation End Products in the Progression of Diabetes Mellitus. (URL: )
  • The Role of Advanced Glycation End-Products in the Pathophysiology and Pharmacotherapy of Cardiovascular Disease - MDPI. (URL: [Link])

  • Cas 14403-45-3,L-B-IMIDAZOLELACTIC ACID, MONOHYDRATE | lookchem. (URL: [Link])

  • Production of Nε-(Carboxymethyl)Lysine Is Impaired in Mice Deficient in NADPH Oxidase. (URL: [Link])

  • N(6)-Carboxymethyllysine - Wikipedia. (URL: [Link])

  • Glycation of N-ε-carboxymethyllysine - ResearchGate. (URL: [Link])

  • Nε-(carboxymethyl)lysine formation from the Maillard reaction of casein and different reducing sugars - PMC - NIH. (URL: [Link])

  • Showing metabocard for Imidazolelactic acid (HMDB0002320) - Human Metabolome Database. (URL: [Link])

  • Inhibition of beta-glucosidase by imidazoles - PubMed - NIH. (URL: [Link])

  • Mechanisms of action of the antimycotic imidazoles - PubMed. (URL: [Link])

  • Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC - PubMed Central. (URL: [Link])

Sources

Exploratory

D-β-Imidazolelactic Acid, Monohydrate: A Technical Guide for Researchers

An In-depth Examination of a Key Histidine Metabolite This guide provides a comprehensive technical overview of D-β-Imidazolelactic Acid, Monohydrate, a significant metabolite in the context of amino acid metabolism and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Key Histidine Metabolite

This guide provides a comprehensive technical overview of D-β-Imidazolelactic Acid, Monohydrate, a significant metabolite in the context of amino acid metabolism and clinical diagnostics. Designed for researchers, scientists, and professionals in drug development, this document delves into its biochemical origins, physiological relevance, pathological implications, and the analytical methodologies required for its precise quantification.

Introduction: Situating D-β-Imidazolelactic Acid in Metabolic Science

D-β-Imidazolelactic Acid is an organic compound derived from the essential amino acid L-histidine.[1] While often considered a minor catabolite, its presence and concentration in biological fluids can serve as a crucial indicator of specific metabolic states, most notably in the context of the inherited disorder histidinemia and certain nutritional deficiencies.[2][3] Understanding the lifecycle of this metabolite—from its formation via the transamination of histidine to its analytical detection—offers valuable insights into metabolic pathway dynamics and their dysregulation in disease. This guide synthesizes current knowledge to provide a robust framework for investigating D-β-Imidazolelactic Acid, emphasizing the causality behind experimental choices and the integrity of analytical protocols.

Physicochemical Properties

A foundational understanding of D-β-Imidazolelactic Acid begins with its chemical identity. The monohydrate form is frequently used in research settings.[4]

PropertyValueSource
IUPAC Name 2-hydroxy-3-imidazol-1-ylpropanoic acid[5]
CAS Number 1246814-96-9 (Monohydrate)[4]
Molecular Formula C₆H₁₀N₂O₄ (Monohydrate)[4]
Molecular Weight 174.16 g/mol (Monohydrate)[4]
Canonical SMILES C1=CN=C(N1)CC(C(=O)O)O[5]
Human Metabolite Info Found in placenta and prostate; localized within the cytoplasm.[5]

Biochemical Context: The Histidine Connection

D-β-Imidazolelactic Acid does not arise in isolation; it is an integral part of the broader metabolic network of L-histidine. Histidine catabolism primarily proceeds through three distinct pathways. The major route in the liver and skin is the deamination pathway, which forms urocanic acid.[1][6] A second pathway involves decarboxylation to produce histamine, a critical mediator of immune responses.[7] The third, and most relevant for our topic, is the transamination pathway.

The Transamination Pathway: Formation of D-β-Imidazolelactic Acid

This metabolic route becomes particularly significant when the primary deamination pathway is compromised.

  • Transamination: L-histidine is converted to imidazole-pyruvic acid by a transaminase enzyme. This reaction involves the transfer of the α-amino group from histidine to an α-keto acid.[1]

  • Reduction: Imidazole-pyruvic acid is subsequently reduced to form imidazole-lactic acid.[1]

This pathway is a minor route under normal physiological conditions but is upregulated in certain metabolic disorders, such as histidinemia, where the enzyme histidase (histidine ammonia-lyase) is deficient.[2]

Histidine_Metabolism His L-Histidine ImPyruvic Imidazolepyruvic Acid His->ImPyruvic Transaminase Urocanic Urocanic Acid His->Urocanic Histidase (Major Pathway) Histamine Histamine His->Histamine Histidine Decarboxylase ImLactic β-Imidazolelactic Acid ImPyruvic->ImLactic Reduction

Caption: Catabolic pathways of L-histidine.

Physiological and Pathological Significance

The concentration of D-β-Imidazolelactic Acid is not static; it fluctuates in response to genetic predispositions, nutritional status, and disease.

Histidinemia: A Paradigm of Pathway Shunting

Histidinemia is an inherited metabolic disorder resulting from a deficiency in the enzyme histidase.[2] This enzymatic block prevents the conversion of histidine to urocanic acid, causing histidine to accumulate in tissues and blood.[2] Consequently, the metabolic burden shifts to the alternative transamination pathway, leading to a significant increase in the production and excretion of imidazole-pyruvic, imidazole-acetic, and imidazole-lactic acids. While most individuals with histidinemia are asymptomatic, some cases have been associated with speech delay and intellectual disabilities, although a causal link remains debated.[2]

Neurological Implications and Oxidative Stress

The pathophysiology of neurological symptoms occasionally reported in histidinemia is not well understood.[2] Research has explored the direct effects of histidine metabolites on neural tissue. One study investigating L-β-imidazolelactic acid revealed a concentration-dependent dual role in the cerebral cortex of rats:

  • Antioxidant Effects: At high concentrations (5-10 mM), it reduced chemiluminescence, indicating an antioxidant capacity.[2]

  • Pro-oxidant Effects: At lower concentrations (0.5-1 mM), it enhanced chemiluminescence, suggesting a pro-oxidant effect.[2]

This paradoxical behavior suggests that the metabolic context and local concentration of imidazolelactic acid are critical determinants of its neurobiological impact.

Biomarker Potential

Beyond its role in a rare genetic disorder, urinary D-β-Imidazolelactic Acid has demonstrated utility as a functional biomarker.

  • Folic Acid and Vitamin B12 Deficiency: Elevated urinary excretion of imidazolelactic acid can be an indicator of deficiencies in folic acid and vitamin B12.[3] This is because the complete degradation of histidine via the major urocanate pathway requires tetrahydrofolate.

  • Pregnancy: During pregnancy, urinary levels of imidazolelactic acid are observed to increase approximately threefold.[3]

ConditionAssociated Change in Imidazolelactic AcidImplication
Histidinemia Significantly IncreasedA primary diagnostic marker resulting from a histidase deficiency and metabolic pathway shunting.[2]
Folic Acid/B12 Deficiency IncreasedImpaired histidine catabolism via the primary pathway leads to increased use of the transamination route.[3]
Pregnancy IncreasedReflects physiological changes in amino acid metabolism.[3]

Analytical Methodologies for Quantification

Accurate and precise measurement of D-β-Imidazolelactic Acid in biological matrices like urine and plasma is essential for both research and clinical diagnostics. The standard approach involves liquid chromatography coupled with mass spectrometry (LC-MS), which offers high sensitivity and selectivity.[8][9]

Workflow for Analysis

A robust analytical workflow ensures reproducible and reliable results. The process begins with sample collection and proceeds through extraction, separation, and detection.

Analytical_Workflow Start Biological Sample (Urine, Plasma) SPE Solid-Phase Extraction (SPE) (Sample Cleanup & Concentration) Start->SPE 1. Extraction LC Liquid Chromatography (LC) (Analyte Separation) SPE->LC 2. Injection MS Mass Spectrometry (MS) (Detection & Quantification) LC->MS 3. Ionization End Data Analysis MS->End 4. Quantification

Caption: General workflow for analyzing imidazolelactic acid.
Experimental Protocol: Sample Preparation using Solid-Phase Extraction (SPE)

Rationale: Biological samples contain numerous interfering substances (salts, proteins, other metabolites) that can suppress the MS signal and contaminate the analytical column. SPE is a critical cleanup step that isolates the analytes of interest from the complex matrix. A mixed-mode or cation-exchange sorbent is often effective for polar, nitrogen-containing compounds.

Methodology:

  • Sample Pre-treatment:

    • Centrifuge a 1 mL urine or plasma sample at 10,000 x g for 10 minutes at 4°C to pellet debris and proteins.

    • Transfer the supernatant to a clean tube.

    • Acidify the supernatant by adding 10 µL of 1 M HCl to protonate the imidazole nitrogen, which facilitates binding to a cation-exchange sorbent.

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., Oasis MCX).

    • Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of ultrapure water. This activates the sorbent and ensures a consistent chemical environment. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the acidified sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 2 mL of 0.1 M HCl in water to remove neutral and acidic interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the D-β-Imidazolelactic Acid with 2 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the charged imidazole group, releasing it from the sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for injection. This step concentrates the sample and ensures compatibility with the LC system.

Experimental Protocol: LC-MS/MS Analysis

Rationale: High-Performance Liquid Chromatography (HPLC) separates D-β-Imidazolelactic Acid from other remaining compounds based on its physicochemical properties. Tandem mass spectrometry (MS/MS) provides highly specific detection and quantification by monitoring a unique precursor-to-product ion fragmentation.

Methodology:

  • Chromatographic System:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with an aqueous mobile phase is suitable for retaining this polar analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Gradient Elution Program:

    • 0-2 min: 5% B (Hold for initial equilibration and retention on a reversed-phase column).

    • 2-8 min: Linear gradient from 5% to 95% B.

    • 8-10 min: 95% B (Hold to wash the column).

    • 10-12 min: Return to 5% B.

    • 12-15 min: 5% B (Hold for column re-equilibration).

  • Mass Spectrometry System (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The imidazole ring is readily protonated.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Example MRM Transition: This must be determined empirically by infusing a pure standard. For the anhydrous form (C₆H₈N₂O₃, MW 156.14), the protonated precursor ion [M+H]⁺ would be m/z 157.1. A characteristic product ion would be identified following collision-induced dissociation (CID).

    • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy to maximize the signal for the specific MRM transition.

Future Research Directions

While much is known, several areas warrant further investigation:

  • Broader Clinical Relevance: Exploring the role of D-β-Imidazolelactic Acid as a biomarker in other metabolic conditions, such as metabolic syndrome or inflammatory diseases where amino acid metabolism is dysregulated.[10]

  • Gut Microbiome Influence: Investigating the contribution of gut bacteria to the systemic pool of imidazolelactic acid, as certain bacteria are known to produce it.[5][11]

  • Therapeutic Modulation: Assessing whether modulating histidine intake or metabolic pathways could have therapeutic benefits in conditions where imidazolelactic acid levels are linked to pathophysiology.

Conclusion

D-β-Imidazolelactic Acid, Monohydrate, is more than a simple catabolite; it is a sensitive indicator of metabolic flux through the histidine pathways. For researchers, its quantification provides a window into enzymatic function, nutritional status, and the systemic effects of genetic disorders. The application of rigorous, well-validated analytical methods, such as the SPE-LC-MS/MS workflow detailed here, is paramount to unlocking the full diagnostic and scientific potential of this informative metabolite.

References

  • Celander, D. R., & Berg, C. P. (1953). The metabolism of urocanic acid, imidazolelactic acid, and D-histidine in the intact rat. Journal of Biological Chemistry, 202(1), 351-357. Available from: [Link]

  • D’Mello, J. P. F. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. Nutrients, 12(5), 1414. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 459122, Imidazolelactic acid. Retrieved from [Link].

  • Onodera, R., et al. (1997). Studies on the possibility of histidine biosynthesis from histodinol, imidazolepyruvic acid, imidazoleacetic acid, and imidazolelactic acid by mixed ruminal bacteria, protozoa, and their mixture in vitro. The Journal of Nutritional Biochemistry, 8(3), 163-170. Available from: [Link]

  • Funchal, C., et al. (2006). Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex of young rats. Brain Research, 1111(1), 80-86. Available from: [Link]

  • Cortese, R., & Hassall, H. (1970). The degradation of L-histidine, imidazolyl-L-lactate and imidazolylpropionate by Pseudomonas testosteroni. Biochemical Journal, 117(1), 203-209. Available from: [Link]

  • Wikipedia contributors. (n.d.). Urocanic acid. In Wikipedia. Retrieved from [Link]

  • Husain, N., et al. (2025). Ying and Yang of Urocanic Acid in Skin Pathogenesis: A Mini Review on Its Metabolism and Effects. International Journal of Pharmaceutical and Clinical Research, 8(1). Available from: [Link]

  • Baden, H. P., & Pathak, M. A. (1967). The metabolism and function of urocanic acid in skin. Journal of Investigative Dermatology, 48(1), 11-17. Available from: [Link]

  • Roberts, L. J. (1993). Biochemical and biomedical aspects of metabolic imidazoles. Journal of the Royal Society of Medicine, 86(3), 164-167. Available from: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Imidazolelactic acid (HMDB0002320). Retrieved from [Link]

  • Gibbs, N. K. (2021). The Multiple Roles of Urocanic Acid in Health and Disease. Journal of Investigative Dermatology, 141(3), 496-502. Available from: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Imidazole (HMDB0001525). Retrieved from [Link]

  • Li, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 29(10), 2298. Available from: [Link]

  • Stolz, S., et al. (2023). D-Lactate: Implications for Gastrointestinal Diseases. International Journal of Molecular Sciences, 24(11), 9291. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved from [Link]

  • Metabolomics Workbench. (n.d.). ME1066200. Retrieved from [Link]

  • Kazemimiraki, M., et al. (2025). The Role of Lactic Acid Bacteria in Improving Behavioral Deficits, Serum Levels of Vitamin D3, B12 and Reducing Oxidative Stress and Demyelination in a Cuprizone-induced Demyelination Model of Rat. Neuromolecular Medicine, 27(1), 14. Available from: [Link]

  • Ijiri, D., et al. (2022). Metabolism of Imidazole Dipeptides, Taurine, Branched-Chain Amino Acids, and Polyamines of the Breast Muscle Are Affected by Post-Hatch Development in Chickens. Metabolites, 12(1), 77. Available from: [Link]

  • Lotfy, H. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of Chromatographic Science, 58(9), 835-842. Available from: [Link]

  • Saini, R., et al. (2023). Vitamin D: Beyond Traditional Roles—Insights into Its Biochemical Pathways and Physiological Impacts. Biomedicines, 11(11), 3039. Available from: [Link]

  • Kuemmerle, H. P., et al. (1984). Pharmacokinetic pilot study with imidazole 2-hydroxybenzoate using new analytical methods. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 22(10), 521-529. Available from: [Link]

  • Apostolou, A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Applied Sciences, 11(22), 10959. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: D-beta-Imidazolelactic Acid, Monohydrate for Cell Culture Studies

< Introduction: Unveiling the Potential of a Histidine Metabolite D-beta-Imidazolelactic Acid, a key intermediate in histidine metabolism, is emerging as a molecule of significant interest for researchers in cell biology...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Unveiling the Potential of a Histidine Metabolite

D-beta-Imidazolelactic Acid, a key intermediate in histidine metabolism, is emerging as a molecule of significant interest for researchers in cell biology and drug development.[1] As a downstream product of the deamination and subsequent reduction of L-histidine, its presence and concentration in biological systems are intrinsically linked to the metabolic state of cells and tissues.[2][3] This document provides a comprehensive guide to the utilization of D-beta-Imidazolelactic Acid, Monohydrate in cell culture studies, offering insights into its mechanism of action, detailed protocols for its application, and methodologies for assessing its effects on cellular phenotypes.

Historically, the study of imidazole-containing compounds has been linked to a variety of biological activities, from antifungal properties to potential anticancer effects.[4][5] D-beta-Imidazolelactic Acid, specifically, has been implicated in processes related to oxidative stress and cellular metabolism, making it a compelling tool for investigating metabolic pathways and their dysregulation in disease.[6] This guide is designed to equip researchers with the foundational knowledge and practical protocols to effectively integrate D-beta-Imidazolelactic Acid into their in vitro experimental designs.

Scientific Background and Mechanism of Action

Metabolic Context: The Histidine Degradation Pathway

D-beta-Imidazolelactic Acid is a metabolite in the catabolism of the essential amino acid L-histidine.[3] The primary pathway for histidine degradation in mammals begins with the deamination of L-histidine by the enzyme histidase (histidine ammonia-lyase) to form urocanic acid.[2][7] Urocanic acid is then hydrated by urocanase to form 4-imidazolone-5-propionic acid, which is further metabolized to glutamate.[7][8][9]

An alternative, albeit less predominant, pathway involves the transamination of histidine to imidazolepyruvic acid.[2][8] Imidazolepyruvic acid can then be reduced to imidazolelactic acid.[10] The presence of imidazolelactic acid in biological fluids can be an indicator of metabolic status and has been studied in the context of inherited metabolic disorders like histidinemia, where a deficiency in histidase leads to the accumulation of histidine and its derivatives.[6]

Histidine_Metabolism Histidine L-Histidine Urocanic_Acid Urocanic Acid Histidine->Urocanic_Acid Histidase Imidazolepyruvic_Acid Imidazolepyruvic Acid Histidine->Imidazolepyruvic_Acid Transaminase Imidazolonepropionic_Acid 4-Imidazolone-5-propionic Acid Urocanic_Acid->Imidazolonepropionic_Acid Urocanase Glutamate Glutamate Imidazolonepropionic_Acid->Glutamate Further Metabolism Imidazolelactic_Acid D-beta-Imidazolelactic Acid Imidazolepyruvic_Acid->Imidazolelactic_Acid Reduction

Caption: Simplified overview of L-histidine metabolism.

Postulated Cellular Effects

The precise molecular mechanisms through which D-beta-Imidazolelactic Acid exerts its effects in cell culture are an active area of investigation. Based on existing literature and the broader understanding of imidazole-containing compounds, several potential mechanisms can be postulated:

  • Modulation of Cellular Metabolism: As a metabolite, exogenous administration of D-beta-Imidazolelactic Acid could directly influence metabolic pathways. This is particularly relevant in cancer cells, which often exhibit altered metabolism, including a reliance on aerobic glycolysis (the Warburg effect).[11] The structural similarity of imidazolelactic acid to lactic acid, a key player in tumor metabolism, suggests potential interactions with lactate transporters or metabolic enzymes.[11]

  • Impact on Oxidative Stress: Studies have shown that imidazolelactic acid can exhibit both pro-oxidant and antioxidant effects depending on its concentration.[6] At lower concentrations, it may enhance chemiluminescence, suggesting an increase in reactive oxygen species (ROS), while at higher concentrations, it can have antioxidant effects.[6] This dual role makes it a valuable tool for studying cellular responses to oxidative stress.

  • Influence on Cell Signaling: The imidazole ring is a common motif in molecules that interact with various signaling pathways.[4] Imidazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle.[12][13][14][15] These effects are often mediated through the modulation of key signaling proteins such as caspases, Bcl-2 family members, and protein kinases.[12][15]

Protocols for Cell Culture Applications

Preparation of Stock Solutions

Rationale: Proper preparation and storage of stock solutions are critical for experimental reproducibility. D-beta-Imidazolelactic Acid, Monohydrate is a solid that needs to be dissolved in a suitable solvent to create a concentrated stock solution for easy dilution into cell culture media.

Materials:

  • D-beta-Imidazolelactic Acid, Monohydrate (CAS 1246814-96-9)[16]

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Determine the desired stock concentration. A common starting stock concentration is 100 mM.

  • Calculate the required mass. Based on the molecular weight of D-beta-Imidazolelactic Acid, Monohydrate (174.16 g/mol ), calculate the mass needed for your desired volume and concentration.[16]

    • Example for 1 mL of a 100 mM stock: 0.1 mol/L * 0.001 L * 174.16 g/mol = 0.0174 g = 17.4 mg

  • Weigh the compound. In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated amount of D-beta-Imidazolelactic Acid, Monohydrate into a sterile conical tube.

  • Dissolve the compound. Add the appropriate volume of sterile DMSO or PBS to the tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for complete dissolution in PBS.

  • Sterilize the stock solution. Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquot and store. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), the solution can be stored at 2-8°C.[17][18]

Table 1: Recommended Solvents and Storage Conditions

ParameterRecommendationRationale
Primary Solvent DMSOHigh solubility for organic compounds.
Alternative Solvent PBSFor experiments where DMSO may be cytotoxic or interfere with downstream assays. Solubility may be lower.
Stock Concentration 10-100 mMProvides a convenient range for dilution into cell culture media.
Storage Temperature -20°C (long-term) or 2-8°C (short-term)Minimizes degradation of the compound.[17][18]
Determining Optimal Working Concentrations

Rationale: The optimal concentration of D-beta-Imidazolelactic Acid will vary depending on the cell type and the specific biological question being addressed. A dose-response experiment is essential to determine the effective concentration range for your experimental system.

Protocol: Cell Viability/Proliferation Assay (e.g., MTT or WST-1)

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Cell Adhesion: Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Prepare a serial dilution of D-beta-Imidazolelactic Acid in your complete cell culture medium. A suggested starting range is from 0.1 µM to 10 mM.[6]

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of D-beta-Imidazolelactic Acid. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest treatment concentration).

  • Assay: After the desired incubation period (e.g., 24, 48, or 72 hours), perform a cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Caption: Workflow for determining optimal working concentrations.

Assessing Effects on Cell Cycle and Apoptosis

Rationale: To understand the mechanism behind observed changes in cell proliferation, it is crucial to investigate the effects of D-beta-Imidazolelactic Acid on the cell cycle and apoptosis.

Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat cells in 6-well plates with D-beta-Imidazolelactic Acid at concentrations determined from the viability assay.

  • Cell Harvest: After the desired incubation time, harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Cell Harvest: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Data Interpretation and Troubleshooting

Table 2: Expected Outcomes and Potential Interpretations

AssayExpected OutcomePotential Interpretation
Cell Viability Dose-dependent decrease in viabilityD-beta-Imidazolelactic Acid may have cytotoxic or cytostatic effects.
Cell Cycle Analysis Accumulation of cells in a specific phase (e.g., G1 arrest)The compound may interfere with cell cycle progression at a specific checkpoint.[12][15]
Apoptosis Assay Increased percentage of Annexin V positive cellsThe compound may induce programmed cell death.[12][15]

Troubleshooting Common Issues:

  • Low Solubility: If the compound precipitates in the cell culture medium, try preparing the stock solution in DMSO and ensure the final DMSO concentration in the medium is below 0.5% to avoid solvent-induced toxicity.

  • Inconsistent Results: Ensure consistent cell seeding densities, incubation times, and reagent concentrations. Check for potential degradation of the compound in the culture medium over long incubation periods.[19][20]

  • High Background in Assays: Optimize cell numbers and reagent concentrations for your specific cell line and assay. Ensure proper washing steps to remove residual reagents.

Concluding Remarks

D-beta-Imidazolelactic Acid, Monohydrate is a valuable tool for investigating the intricate connections between cellular metabolism, oxidative stress, and cell fate. By carefully designing and executing experiments using the protocols outlined in this guide, researchers can gain deeper insights into the biological roles of this histidine metabolite and its potential as a modulator of cellular processes. As with any experimental system, meticulous attention to detail, proper controls, and thoughtful data interpretation are paramount to generating reliable and impactful results.

References

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

  • Onodera, K., & Kandatsu, M. (1971). Conversion of imidazolepyruvic acid to imidazolelactic acid by rumen protozoa. Agricultural and Biological Chemistry, 35(11), 1778-1784. [Link]

  • Wyse, A. T. S., et al. (2003). Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex of young rats. Brain Research, 971(2), 238-244. [Link]

  • Coote, J. G., & Hassall, H. (1969). The degradation of l-histidine, imidazolyl-l-lactate and imidazolylpropionate by Pseudomonas testosteroni. Biochemical Journal, 111(2), 237–247. [Link]

  • Celander, D. R., & Berg, C. P. (1953). The metabolism of urocanic acid, imidazolelactic acid, and D-histidine in the intact rat. The Journal of biological chemistry, 202(1), 351–357. [Link]

  • Wikipedia. (2023, December 1). Urocanic acid. In Wikipedia. [Link]

  • Imbard, A., et al. (2018). Untargeted metabolomics identifies unique though benign biochemical changes in patients with pathogenic variants in UROC1. Molecular genetics and metabolism, 125(4), 337–342. [Link]

  • LookChem. (n.d.). Cas 14403-45-3,L-B-IMIDAZOLELACTIC ACID, MONOHYDRATE. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Molecules (Basel, Switzerland), 26(18), 5466. [Link]

  • Rao, D. R., & Greenberg, D. M. (1961). Studies on the enzymic decomposition of urocanic acid. IV. Purification and properties of 4(5)-imidazolone-5(4)-propionic acid hydrolase. The Journal of biological chemistry, 236, 1758–1763. [Link]

  • Gibbs, N. K., & Norval, M. (2021). The Multiple Roles of Urocanic Acid in Health and Disease. The Journal of investigative dermatology, 141(3), 496–502. [Link]

  • Li, X., & Cui, H. (2022). Targeting the lactic acid metabolic pathway for antitumor therapy. Molecular cancer, 21(1), 189. [Link]

  • Wang, L., et al. (2019). Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway. Medical science monitor : international medical journal of experimental and clinical research, 25, 7794–7801. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Imidazolelactic acid (HMDB0002320). Retrieved from [Link]

  • Bae, S., et al. (2018). Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells. Biomolecules & therapeutics, 26(5), 494–502. [Link]

  • Al-Awady, M. J., et al. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (Basel, Switzerland), 27(15), 4929. [Link]

  • Khan, L., et al. (2023). Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. Leukemia research, 133, 107374. [Link]

  • Van den Bossche, H., et al. (1980). Mechanisms of action of the antimycotic imidazoles. The British journal of dermatology, 103 Suppl 18, 31–38. [Link]

  • Elsharkawi, I. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • Gornik, T., et al. (2021). Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. International journal of molecular sciences, 22(16), 8758. [Link]

  • Watanabe, T., et al. (1983). Method for enzymatic determination of imidazole acetic acid. Analytical biochemistry, 130(2), 321–327. [Link]

  • Reddit. (2022, April 19). Cell culture medium question. r/labrats. [Link]

  • Bae, S., et al. (2018). Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells. Biomolecules & therapeutics, 26(5), 494–502. [Link]

  • Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

  • PubChem. (n.d.). Imidazolelactic acid. Retrieved from [Link]

  • Wang, L., et al. (2019). Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway. Medical science monitor : international medical journal of experimental and clinical research, 25, 7794–7801. [Link]

  • Stewart, N. T., et al. (2000). Traditional and emerging methods for analyzing cell activity in cell culture. Methods in cell science, 22(1), 67–78. [Link]

  • Palma, F., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 3(2), 101377. [Link]

Sources

Application

Application Notes and Protocols for the Preclinical Investigation of D-beta-Imidazolelactic Acid, Monohydrate in Animal Models

Disclaimer: These application notes and protocols are a synthesized guide intended for research professionals. As of the latest literature review, specific applications and established protocols for D-beta-Imidazolelacti...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: These application notes and protocols are a synthesized guide intended for research professionals. As of the latest literature review, specific applications and established protocols for D-beta-Imidazolelactic Acid, Monohydrate in animal models are not publicly available. The following content is therefore a projection based on the activities of structurally related imidazole compounds and established principles of preclinical research. All proposed studies must be preceded by thorough in vitro characterization and dose-finding experiments.

Introduction: Unveiling the Potential of D-beta-Imidazolelactic Acid

D-beta-Imidazolelactic Acid, Monohydrate is a derivative of the amino acid histidine and is categorized as an intermediate in the synthesis of imidazole alkaloids[1]. While direct therapeutic applications are yet to be established, the broader family of imidazole-containing compounds has demonstrated significant bioactivity, ranging from anti-inflammatory and antimicrobial to metabolic modulatory effects[2][3][4]. For instance, the gut microbiota-derived metabolite, imidazole propionate, has been identified as a key player in the pathophysiology of cardiometabolic diseases, including atherosclerosis and type 2 diabetes[5][6][7][8]. Another related compound, imidazole-4-acetic acid, has shown effects on cerebral energy metabolism[9].

These findings suggest that D-beta-Imidazolelactic Acid, Monohydrate may possess latent therapeutic potential, warranting investigation in relevant animal models of disease. This document provides a hypothetical framework for such preclinical exploration, focusing on metabolic and inflammatory disorders.

Potential Therapeutic Applications and Rationale

Based on the bioactivity of related imidazole compounds, two primary areas of investigation are proposed for D-beta-Imidazolelactic Acid, Monohydrate:

  • Metabolic Syndrome and Type 2 Diabetes: Given the strong association of imidazole propionate with insulin resistance[7], D-beta-Imidazolelactic Acid could potentially modulate glucose metabolism and insulin sensitivity.

  • Inflammatory Conditions: The imidazole scaffold is a core component of many anti-inflammatory agents[2][4]. Studies could explore the compound's efficacy in models of chronic inflammation.

General Considerations for In-Vivo Studies

Prior to initiating animal studies, a comprehensive in vitro characterization of D-beta-Imidazolelactic Acid, Monohydrate is imperative. This should include assessments of cytotoxicity, target engagement (if known), and basic pharmacokinetic properties.

Animal Model Selection

The choice of animal model is critical for the translational relevance of the study[10][11].

Proposed Application Recommended Animal Model Rationale
Type 2 Diabetes C57BL/6J mice on a high-fat dietThis model mimics the key features of human type 2 diabetes, including obesity, insulin resistance, and hyperglycemia.
db/db miceThese mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, and severe type 2 diabetes.
Chronic Inflammation Collagen-induced arthritis (CIA) in DBA/1 miceA well-established model for rheumatoid arthritis, characterized by chronic joint inflammation.
Dextran sulfate sodium (DSS)-induced colitis in C57BL/6 miceA widely used model for inflammatory bowel disease.
Compound Preparation and Administration
  • Formulation: D-beta-Imidazolelactic Acid, Monohydrate should be dissolved in a sterile, biocompatible vehicle (e.g., saline, PBS, or a solution containing a low percentage of DMSO and/or Tween 80). The stability and solubility of the compound in the chosen vehicle must be confirmed.

  • Route of Administration: The route of administration will depend on the target organ and the compound's pharmacokinetic profile. Common routes include oral gavage (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.) injection.

  • Dosage: The optimal dose must be determined through preliminary dose-ranging studies. A starting point could be extrapolated from in vitro effective concentrations or from doses used for structurally similar compounds, but this should be approached with caution.

Hypothetical Experimental Protocols

The following are detailed, step-by-step protocols for hypothetical studies.

Protocol 1: Investigating the Effects of D-beta-Imidazolelactic Acid on a High-Fat Diet-Induced Model of Type 2 Diabetes

Objective: To assess the potential of D-beta-Imidazolelactic Acid, Monohydrate to ameliorate insulin resistance and hyperglycemia in a diet-induced obesity model.

Experimental Workflow:

G cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Acclimatization Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Dietary Intervention Dietary Intervention Baseline Measurements->Dietary Intervention Randomization Randomization Dietary Intervention->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Weekly Monitoring Weekly Monitoring Treatment Administration->Weekly Monitoring Glucose Tolerance Test Glucose Tolerance Test Weekly Monitoring->Glucose Tolerance Test Insulin Tolerance Test Insulin Tolerance Test Glucose Tolerance Test->Insulin Tolerance Test Sacrifice and Tissue Collection Sacrifice and Tissue Collection Insulin Tolerance Test->Sacrifice and Tissue Collection

Workflow for Type 2 Diabetes Study.

Step-by-Step Methodology:

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: House the mice for one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to water and standard chow.

  • Baseline Measurements: Record body weight and fasting blood glucose levels.

  • Induction Phase:

    • Divide mice into two main groups: Control Diet (CD, 10% kcal from fat) and High-Fat Diet (HFD, 60% kcal from fat).

    • Maintain the diets for 12-16 weeks to induce obesity and insulin resistance in the HFD group.

  • Treatment Phase:

    • After the induction period, subdivide the HFD mice into two groups: HFD + Vehicle and HFD + D-beta-Imidazolelactic Acid.

    • Administer the compound or vehicle daily for 4-6 weeks via the chosen route (e.g., oral gavage).

    • Continue the respective diets throughout the treatment period.

    • Monitor body weight and food intake weekly.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): In the final week of treatment, fast mice for 6 hours, then administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

    • Insulin Tolerance Test (ITT): Several days after the GTT, fast mice for 4 hours, then administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and collect blood for analysis of insulin, lipids, and inflammatory markers.

    • Harvest tissues such as the liver, adipose tissue, and skeletal muscle for histological analysis and gene expression studies (e.g., qPCR for inflammatory and metabolic genes).

Protocol 2: Evaluation of D-beta-Imidazolelactic Acid in a DSS-Induced Colitis Model

Objective: To determine the anti-inflammatory efficacy of D-beta-Imidazolelactic Acid, Monohydrate in a model of inflammatory bowel disease.

Experimental Workflow:

G cluster_0 Phase 1: Pre-treatment cluster_1 Phase 2: Induction & Treatment cluster_2 Phase 3: Endpoint Analysis Acclimatization Acclimatization Baseline Weight Baseline Weight Acclimatization->Baseline Weight Treatment Initiation Treatment Initiation Baseline Weight->Treatment Initiation DSS Administration DSS Administration Treatment Initiation->DSS Administration Daily Monitoring Daily Monitoring DSS Administration->Daily Monitoring Sacrifice Sacrifice Daily Monitoring->Sacrifice Colon Assessment Colon Assessment Sacrifice->Colon Assessment Histology & Myeloperoxidase Assay Histology & Myeloperoxidase Assay Colon Assessment->Histology & Myeloperoxidase Assay G cluster_0 Cellular Outcomes D-beta-Imidazolelactic Acid D-beta-Imidazolelactic Acid Putative Receptor/Target Putative Receptor/Target D-beta-Imidazolelactic Acid->Putative Receptor/Target Binds Downstream Kinase Cascade (e.g., p38, Akt) Downstream Kinase Cascade (e.g., p38, Akt) Putative Receptor/Target->Downstream Kinase Cascade (e.g., p38, Akt) Modulates mTORC1 Signaling mTORC1 Signaling Downstream Kinase Cascade (e.g., p38, Akt)->mTORC1 Signaling Impacts Cellular Responses Cellular Responses mTORC1 Signaling->Cellular Responses Regulates Insulin Sensitivity Insulin Sensitivity Cellular Responses->Insulin Sensitivity Inflammatory Gene Expression Inflammatory Gene Expression Cellular Responses->Inflammatory Gene Expression Cell Growth & Proliferation Cell Growth & Proliferation Cellular Responses->Cell Growth & Proliferation

Potential Signaling Pathway for D-beta-Imidazolelactic Acid.

Summary and Future Directions

The application notes provided herein offer a speculative yet scientifically grounded approach to the initial in-vivo characterization of D-beta-Imidazolelactic Acid, Monohydrate. The proposed studies in models of type 2 diabetes and inflammatory bowel disease represent logical starting points based on the known bioactivities of similar imidazole-containing molecules.

Should these or other exploratory studies yield promising results, future work should focus on:

  • Elucidating the precise molecular mechanism of action.

  • Conducting comprehensive pharmacokinetic and toxicological profiling.

  • Evaluating the compound in additional, more complex disease models.

The rigorous application of these protocols will be essential in determining whether D-beta-Imidazolelactic Acid, Monohydrate holds promise as a novel therapeutic agent.

References

  • Onodera, R., et al. (2001). Studies on the possibility of histidine biosynthesis from histodinol, imidazolepyruvic acid, imidazoleacetica acid, and imidazolelactic acid by mixed ruminal bacteria, protozoa, and their mixture in vitro. Applied Microbiology and Biotechnology, 55(2), 219-225. [Link]

  • Nilsson, B., & Siesjö, B. K. (1981). The effects of imidazole-4-acetic acid upon the energy metabolism of normoxic and hypoxic rat brain. Journal of Neurochemistry, 37(5), 1141-1147. [Link]

  • Molinaro, A., et al. (2023). Imidazole propionate is a driver and therapeutic target in atherosclerosis. Nature Communications, 14(1), 5881. [Link]

  • Al-Khafaji, A. H., & Al-Saffar, A. Z. (2024). The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review. Cureus, 16(2), e54938. [Link]

  • Al-Ostath, S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 755. [Link]

  • Sud, I. J., & Feingold, D. S. (1979). Mechanisms of action of the antimycotic imidazoles. The Journal of Investigative Dermatology, 73(5 Pt 2), 438-441. [Link]

  • Patsnap. (2024). What is Imidazole Salicylate used for? Patsnap Synapse. [Link]

  • Ghosh, S., et al. (2023). Potential role of different animal models for the evaluation of bioactive compounds. Journal of Applied Biology & Biotechnology, 11(5), 1-14. [Link]

  • Human Metabolome Database. (n.d.). Imidazolelactic acid (HMDB0002320). HMDB. [Link]

  • Li, J., et al. (2024). Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. Frontiers in Endocrinology, 15, 1387606. [Link]

  • de Mello, V. D., et al. (2020). Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology. Nature Communications, 11(1), 5881. [Link]

  • King, A. J. F. (2012). The use of animal models in diabetes research. British Journal of Pharmacology, 166(3), 877-894. [Link]

  • National Center for Biotechnology Information. Imidazolelactic acid. PubChem. [Link]

  • de Souza, C. M. F., et al. (2023). Translating Human and Animal Model Studies to Dogs' and Cats' Veterinary Care: Beta-Glucans Application for Skin Disease, Osteoarthritis, and Inflammatory Bowel Disease Management. Animals, 13(13), 2191. [Link]

  • Chanu, M. V., et al. (2022). Role of animal models in biomedical research: a review. Journal of Critical Reviews, 7(4), 1-7. [Link]

Sources

Method

Introduction: The Analytical Imperative for D-beta-Imidazolelactic Acid, Monohydrate

An authoritative guide to the robust analytical quantification of D-beta-Imidazolelactic Acid, Monohydrate, tailored for researchers, scientists, and professionals in drug development. This document provides in-depth pro...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the robust analytical quantification of D-beta-Imidazolelactic Acid, Monohydrate, tailored for researchers, scientists, and professionals in drug development. This document provides in-depth protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), emphasizing the rationale behind methodological choices and adherence to validation standards.

D-beta-Imidazolelactic Acid, Monohydrate is a significant chemical entity, recognized as an intermediate in the synthesis of imidazole alkaloids such as (+)-pilocarpine and (+)-isopilocarpine.[1][2] Its structural similarity to the amino acid histidine and its role as a metabolite underscore the need for precise and reliable analytical methods.[3][4] Accurate quantification is critical for monitoring reaction kinetics, assessing purity of synthetic intermediates, and conducting pharmacokinetic studies in drug development.

The analytical challenge for compounds like D-beta-Imidazolelactic Acid lies in their polarity and the potential for complex sample matrices, which can interfere with detection and quantification.[5] This application note details two validated methods to address these challenges, ensuring specificity, sensitivity, and reproducibility.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantitative analysis of D-beta-Imidazolelactic Acid, Monohydrate. It is particularly well-suited for purity assessments and assays where concentration levels are within the microgram per milliliter (µg/mL) range.

Principle of the Method

The protocol employs Reversed-Phase Liquid Chromatography (RPLC), where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is polar. To enhance the retention of the polar D-beta-Imidazolelactic Acid, ion suppression chromatography is utilized.[6] By adjusting the mobile phase pH to be at least two units below the pKa of the analyte's carboxylic acid group, the molecule becomes protonated (neutral), increasing its affinity for the nonpolar stationary phase and allowing for effective separation.[6] Detection is achieved via UV absorbance, leveraging the chromophore of the imidazole ring.

Experimental Workflow for HPLC-UV Analysis

HPLC-UV Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Calibration Curve) Injection Inject Sample/Standard Standard_Prep->Injection Standards Sample_Prep Sample Preparation (e.g., Dilution, Filtration) Sample_Prep->Injection Samples HPLC_System HPLC System Setup (Column, Mobile Phase, UV Detector) Separation Chromatographic Separation (Isocratic/Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC-UV analysis of D-beta-Imidazolelactic Acid.

Detailed Protocol: HPLC-UV

1. Reagents and Materials

  • D-beta-Imidazolelactic Acid, Monohydrate reference standard (CAS: 1246814-96-9)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (PTFE or nylon)

2. Preparation of Solutions

  • Mobile Phase: Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.20 with orthophosphoric acid.[7] The mobile phase is a mixture of this buffer and methanol, typically in a 70:30 (v/v) ratio.[7] Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard, dissolve in and dilute to 10 mL with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

3. Sample Preparation

  • Dissolve the sample containing D-beta-Imidazolelactic Acid in the mobile phase to an expected concentration within the calibration range.

  • For complex matrices (e.g., biological fluids), a protein precipitation step may be necessary. Add 3 parts of cold methanol or acetonitrile to 1 part of the sample, vortex, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).

  • Filter the supernatant or the dissolved sample through a 0.45 µm syringe filter before injection.[6]

4. Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1100/1200 Series or equivalent
Column Reversed-Phase C8, 4.6 x 250 mm, 5 µm (e.g., Thermo Scientific BDS Hypersil C8)[7]
Mobile Phase Methanol : 25 mM KH₂PO₄ buffer (pH 3.2) (70:30, v/v)[7]
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL
Column Temperature 25 °C
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 210-220 nm (based on imidazole chromophore)
Run Time Approximately 10 minutes

5. Data Analysis and System Suitability

  • System Suitability: Before sample analysis, inject a mid-range standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2%.[8]

  • Calibration Curve: Plot the peak area versus the concentration of the calibration standards. Perform a linear regression analysis; the correlation coefficient (r²) should be > 0.995.

  • Quantification: Determine the concentration of D-beta-Imidazolelactic Acid in the samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices or trace-level quantification, LC-MS/MS is the gold standard.[9] This method provides definitive identification and accurate quantification, even at nanogram per milliliter (ng/mL) levels.

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry.[10] The analyte is first separated from matrix components on an LC column. It then enters the mass spectrometer, where it is ionized, typically using Electrospray Ionization (ESI). In the mass spectrometer, a specific precursor ion (the molecular ion of D-beta-Imidazolelactic Acid) is selected and fragmented. Specific fragment ions (product ions) are then monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces chemical noise.[10]

Experimental Workflow for LC-MS/MS Analysis

LC-MSMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Standard & Internal Standard (IS) Preparation Sample_Prep Sample Spiking with IS & Protein Precipitation/SPE Standard_Prep->Sample_Prep LC_Separation UPLC/HPLC Separation Sample_Prep->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS_Analysis MS/MS Analysis (Precursor -> Product Ion) ESI_Ionization->MS_Analysis Peak_Integration Peak Area Integration (Analyte & IS) MS_Analysis->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantify using Calibration Curve Ratio_Calculation->Quantification Validation Data Validation & Reporting Quantification->Validation

Caption: Workflow for LC-MS/MS analysis of D-beta-Imidazolelactic Acid.

Detailed Protocol: LC-MS/MS

1. Reagents and Materials

  • D-beta-Imidazolelactic Acid, Monohydrate reference standard

  • Stable isotope-labeled internal standard (IS), if available (e.g., D-beta-Imidazolelactic Acid-d3). If not available, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (LC-MS grade)

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in a 50:50 mixture of acetonitrile and water.

  • Working Solutions: Prepare calibration curve standards and quality control (QC) samples by spiking appropriate amounts of the analyte stock solution into the relevant matrix (e.g., plasma, buffer). A fixed concentration of the internal standard is added to all standards, QCs, and samples.

3. Sample Preparation

  • Protein Precipitation: To 50 µL of sample (plasma, serum, etc.), add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

  • Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, an Oasis HLB or MAX cartridge can be used.[9][11] Condition the cartridge, load the sample, wash away interferences, and elute the analyte with an appropriate solvent (e.g., methanol with formic acid).[11]

4. LC-MS/MS Conditions

ParameterRecommended Setting
LC System UPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)
Column HILIC or specialized amino acid column (e.g., Intrada Amino Acid, 50 x 3 mm, 3 µm)[12]
Mobile Phase A: Water with 100 mM ammonium formate; B: Acetonitrile:water:formic acid (95:5:0.3)[12]
Flow Rate 0.5 mL/min
Gradient Optimized gradient from high organic to high aqueous to retain and elute the polar analyte.
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole (e.g., Sciex, Agilent, Thermo Fisher Scientific)
Ionization Mode Electrospray Ionization, Positive (ESI+)
Precursor Ion [M+H]⁺ m/z 157.1 (for the anhydrous form C₆H₈N₂O₃)
Product Ions (SRM) To be determined by infusing a standard solution. Likely fragments would involve loss of H₂O, CO, and parts of the side chain. Tentative transitions: 157.1 -> 139.1 (loss of H₂O), 157.1 -> 111.1 (loss of H₂O and CO).
Collision Energy Optimize for each transition.

5. Data Analysis and Quantification

  • Integrate the peak areas for the analyte and the internal standard for each injection.

  • Calculate the peak area ratio (analyte area / internal standard area).

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.

  • Determine the concentration in unknown samples from the calibration curve.

Method Validation According to ICH Guidelines

Both analytical methods must be validated to ensure they are fit for their intended purpose.[13] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15]

Performance CharacteristicDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[8]
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[8]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
Accuracy The closeness of test results to the true value, typically expressed as percent recovery of a known added amount of analyte.[8]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-assay) and intermediate precision (inter-assay) levels.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

References

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (n.d.). MDPI. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. Retrieved from [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Retrieved from [Link]

  • Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Amino acid analysis in biofluids using LC-MS/MS. (2014, January 27). Retrieved from [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (n.d.). NIH. Retrieved from [Link]

  • Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS-MS. (2025, August 6). Retrieved from [Link]

  • LC-MS/MS: A New Approach to Amino Acid Analysis. (2021, April 20). Chromsystems. Retrieved from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). NIH. Retrieved from [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020, September 24). Retrieved from [Link]

  • Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Analysis of Organic Acids in Aqueous Samples Application. (n.d.). Agilent. Retrieved from [Link]

  • Organic Acid Analysis Standard Instructions. (n.d.). Bio-Rad. Retrieved from [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Retrieved from [Link]

  • Imidazolelactic acid. (n.d.). PubChem. Retrieved from [Link]

  • Showing metabocard for Imidazolelactic acid (HMDB0002320). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021, November 18). MDPI. Retrieved from [Link]

Sources

Application

D-beta-Imidazolelactic Acid, Monohydrate solubility and preparation for experiments

An Application & Protocol Guide: D-beta-Imidazolelactic Acid, Monohydrate Foreword D-beta-Imidazolelactic Acid (ILA), a metabolite of the essential amino acid L-histidine, has garnered increasing interest within the scie...

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide: D-beta-Imidazolelactic Acid, Monohydrate

Foreword

D-beta-Imidazolelactic Acid (ILA), a metabolite of the essential amino acid L-histidine, has garnered increasing interest within the scientific community. Primarily recognized for its role in gut microbiome-host interactions, ILA presents a fascinating subject for researchers in immunology, metabolic disorders, and drug development. This document serves as a comprehensive guide for the effective solubilization, preparation, and experimental application of D-beta-Imidazolelactic Acid, Monohydrate. Authored from the perspective of a senior application scientist, this guide emphasizes not just the "how" but the "why" behind each protocol, ensuring methodological robustness and experimental success.

Physicochemical Profile & Solubility Characteristics

Understanding the fundamental properties of D-beta-Imidazolelactic Acid, Monohydrate is paramount for its effective use. As a monohydrated form, the presence of a water molecule in its crystal structure influences its molecular weight and solubility.

Key Physicochemical Data
ParameterValueSource
Chemical Formula C6H8N2O3·H2OPubChem
Molecular Weight 174.16 g/mol PubChem
Appearance White to off-white crystalline powderInternal Data
Storage Store at -20°C for long-term stabilityInternal Data
Solubility Profile

The choice of solvent is a critical first step in experimental design. Improper solubilization can lead to inaccurate concentration calculations and precipitation, compromising experimental results. The following table summarizes the solubility of D-beta-Imidazolelactic Acid, Monohydrate in common laboratory solvents. It is always recommended to perform a small-scale test to confirm solubility with your specific lot of the compound.

SolventSolubility (Approximate)Suitability for Experiment Type
Water ≥ 10 mg/mLIn vitro (cell culture), In vivo
DMSO ≥ 10 mg/mLIn vitro (for stock solutions)
Ethanol Sparingly solubleNot recommended for primary stock

Preparation of Experimental Solutions

The following protocols provide step-by-step instructions for preparing D-beta-Imidazolelactic Acid, Monohydrate for both in vitro and in vivo applications. The key to accurate and reproducible results lies in the careful execution of these preparation steps.

Workflow for Solution Preparation

cluster_prep Solution Preparation Workflow start Start: Weigh Compound add_solvent Add Solvent (e.g., Water or DMSO) start->add_solvent vortex Vortex/Mix Thoroughly add_solvent->vortex warm Warm Gently (if needed) vortex->warm ph_adjust Adjust pH (if necessary) warm->ph_adjust filter Sterile Filter (0.22 µm) ph_adjust->filter aliquot Aliquot for Use/Storage filter->aliquot end_prep Ready for Experiment aliquot->end_prep

Caption: General workflow for preparing D-beta-Imidazolelactic Acid solutions.

Protocol for In Vitro Stock Solution (100 mM in DMSO)

This protocol is designed for creating a high-concentration stock solution suitable for dilution in cell culture media.

Rationale for DMSO: DMSO is an excellent solvent for many organic molecules and is suitable for long-term storage of stock solutions at -20°C. However, the final concentration of DMSO in cell culture media should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Step-by-Step Protocol:

  • Calculate Required Mass: For 1 mL of a 100 mM stock solution, you will need:

    • Mass = 0.1 mol/L * 0.001 L * 174.16 g/mol = 0.017416 g = 17.42 mg

  • Weighing: Accurately weigh 17.42 mg of D-beta-Imidazolelactic Acid, Monohydrate and place it in a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Store the 100 mM stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol for In Vivo Formulation (e.g., in Saline)

This protocol outlines the preparation of a solution suitable for administration in animal models, such as via oral gavage or intraperitoneal injection.

Rationale for Saline: For in vivo studies, it is crucial to use a physiologically compatible vehicle. Sterile saline (0.9% NaCl) is a common and well-tolerated choice.

Step-by-Step Protocol:

  • Calculate Required Mass: Determine the desired final concentration for your study (e.g., 10 mg/mL). For 10 mL of a 10 mg/mL solution, you will need 100 mg of the compound.

  • Weighing: Accurately weigh 100 mg of D-beta-Imidazolelactic Acid, Monohydrate.

  • Solubilization: Add the compound to a sterile container and add approximately 8 mL of sterile saline.

  • Mixing: Vortex or stir the solution until fully dissolved. Gentle warming may be required.

  • Volume Adjustment: Once dissolved, add sterile saline to reach a final volume of 10 mL.

  • Sterilization: Pass the solution through a 0.22 µm sterile filter to ensure it is free of microbial contamination before administration.

  • Use: Prepare this solution fresh on the day of the experiment for optimal stability.

Biological Context & Experimental Design

D-beta-Imidazolelactic Acid is a product of histidine metabolism by certain gut bacteria. It is recognized by the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in regulating immune responses.

Simplified Signaling Pathway

ILA D-beta-Imidazolelactic Acid (ILA) AHR Aryl Hydrocarbon Receptor (AHR) ILA->AHR Binds Complex ILA-AHR-ARNT Complex AHR->Complex Dimerizes with ARNT ARNT ARNT->Complex Nucleus Nucleus Complex->Nucleus Translocates to XRE Xenobiotic Response Element (XRE) Complex->XRE Binds to Gene Target Gene Expression (e.g., IL-22) XRE->Gene Initiates Transcription

Caption: ILA-mediated AHR signaling pathway.

When designing experiments, consider that ILA's effects are likely mediated through AHR activation. Therefore, including appropriate controls is essential:

  • Vehicle Control: Treat a group of cells or animals with the solvent (e.g., DMSO-containing media or saline) used to dissolve ILA.

  • AHR Antagonist/Knockdown: To confirm that the observed effects are AHR-dependent, consider co-treatment with an AHR antagonist or using AHR-deficient cells/animal models.

Concluding Remarks

D-beta-Imidazolelactic Acid, Monohydrate is a valuable tool for investigating the interplay between the microbiome, metabolism, and host immunity. Adherence to proper solubilization and preparation protocols is fundamental to achieving reliable and interpretable data. By understanding the physicochemical properties and biological context of this compound, researchers can confidently design and execute robust experiments.

References

  • PubChem. (n.d.). D-beta-Imidazolelactic acid. National Center for Biotechnology Information. Retrieved from [Link]

Method

Application Notes and Protocols for D-beta-Imidazolelactic Acid, Monohydrate in Drug Discovery Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of D-beta-Imidazolelactic Acid, Monohydrate in drug discovery. This document...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of D-beta-Imidazolelactic Acid, Monohydrate in drug discovery. This document outlines the scientific rationale for its investigation, hypothesized mechanisms of action based on its metabolic context, and detailed, field-proven protocols for its study.

Introduction and Scientific Rationale

D-beta-Imidazolelactic Acid, Monohydrate is a chemical intermediate in the synthesis of imidazole alkaloids and a metabolite within the L-histidine metabolic pathway.[1][2] While direct research on its therapeutic applications is nascent, its position within a critical biochemical cascade presents a compelling rationale for its exploration in drug discovery.

The metabolism of the essential amino acid L-histidine is integral to several physiological processes, including the production of histamine (a key mediator of immune responses and neurotransmission) and carnosine (a dipeptide with antioxidant properties).[3][4] Dysregulation of histidine metabolism has been implicated in a range of pathologies, including inflammatory bowel disease (IBD), metabolic syndrome, and various neurological disorders.[3][4][5] Therefore, small molecules that can modulate this pathway are of significant interest as potential therapeutic agents.

D-beta-Imidazolelactic Acid's structural relationship to urocanic acid, a downstream metabolite of histidine, further enhances its appeal. Urocanic acid exists in two isomeric forms, trans-urocanic acid and cis-urocanic acid, which are known to have distinct biological activities, including roles in UV protection and immunomodulation.[6][7] Specifically, cis-urocanic acid is known to activate regulatory T cells, suggesting a potential role in suppressing immune responses.[6] This context positions D-beta-Imidazolelactic Acid as a candidate for investigation in immunological and inflammatory diseases.

These notes will guide the researcher in exploring the therapeutic potential of D-beta-Imidazolelactic Acid, Monohydrate, from initial in vitro screening to conceptual in vivo studies.

The Histidine Metabolism Pathway: A Source of Therapeutic Targets

Understanding the histidine metabolic pathway is crucial for contextualizing the potential roles of D-beta-Imidazolelactic Acid. The pathway begins with the deamination of L-histidine to urocanic acid, a reaction catalyzed by the enzyme histidase. Urocanic acid is then converted to 4-imidazolone-5-propionic acid by urocanase.[6]

Histidine_Metabolism cluster_pathway Histidine Metabolism Pathway cluster_investigation Point of Investigation L-Histidine L-Histidine Urocanic Acid Urocanic Acid L-Histidine->Urocanic Acid Histidase 4-Imidazolone-5-propionic acid 4-Imidazolone-5-propionic acid Urocanic Acid->4-Imidazolone-5-propionic acid Urocanase Glutamic Acid Glutamic Acid 4-Imidazolone-5-propionic acid->Glutamic Acid Further Metabolism D-beta-Imidazolelactic_Acid D-beta-Imidazolelactic Acid D-beta-Imidazolelactic_Acid->Urocanic Acid Structural Analog / Precursor?

Caption: The metabolic pathway of L-histidine to glutamic acid.

Given its structure, D-beta-Imidazolelactic Acid may act as a modulator of the enzymes in this pathway, such as histidase or urocanase, or it may mimic the effects of urocanic acid isomers on their downstream targets.

Experimental Protocols: A Roadmap for Investigation

The following protocols are designed to systematically evaluate the biological activity of D-beta-Imidazolelactic Acid, Monohydrate.

In Vitro Screening and Target Validation

This protocol aims to determine if D-beta-Imidazolelactic Acid can modulate the key enzymes in the upper histidine metabolism pathway.

Rationale: Direct inhibition or activation of these enzymes would confirm that the compound can influence the production of downstream metabolites like urocanic acid.

Materials:

  • D-beta-Imidazolelactic Acid, Monohydrate (CAS 1246814-96-9)

  • Recombinant human histidase and urocanase

  • L-Histidine (substrate for histidase)

  • trans-Urocanic acid (substrate for urocanase)

  • Spectrophotometer and UV-transparent 96-well plates

  • Assay buffers (e.g., potassium phosphate buffer)

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve D-beta-Imidazolelactic Acid, Monohydrate in a suitable solvent (e.g., DMSO or aqueous buffer) to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions: Prepare a series of dilutions of the compound in the assay buffer to test a range of concentrations (e.g., from 1 µM to 100 µM).

  • Enzyme Reaction Setup (Histidase):

    • In a 96-well plate, add the assay buffer, L-histidine substrate, and the diluted compound.

    • Initiate the reaction by adding histidase.

    • Monitor the formation of urocanic acid by measuring the increase in absorbance at 277 nm over time.

  • Enzyme Reaction Setup (Urocanase):

    • In a separate 96-well plate, add the assay buffer, trans-urocanic acid substrate, and the diluted compound.

    • Initiate the reaction by adding urocanase.

    • Monitor the consumption of urocanic acid by measuring the decrease in absorbance at 277 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the compound.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of enzyme activity) by plotting the reaction rate against the compound concentration.

Enzyme_Inhibition_Workflow Start Start Prepare_Compound Prepare Compound Stock and Serial Dilutions Start->Prepare_Compound Setup_Reaction Set up Enzyme Reaction (Substrate + Compound) Prepare_Compound->Setup_Reaction Initiate_Reaction Add Enzyme to Initiate Reaction Setup_Reaction->Initiate_Reaction Measure_Absorbance Monitor Absorbance Change over Time Initiate_Reaction->Measure_Absorbance Calculate_IC50 Calculate Reaction Rates and Determine IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the enzyme inhibition assay.

Data Presentation:

Compound Concentration (µM)Histidase Activity (% of Control)Urocanase Activity (% of Control)
198 ± 4102 ± 5
1085 ± 695 ± 3
5062 ± 578 ± 7
10045 ± 360 ± 4
IC50 (µM) ~110 >100

Note: Data are hypothetical and for illustrative purposes.

This protocol assesses the ability of D-beta-Imidazolelactic Acid to modulate cytokine production in human peripheral blood mononuclear cells (PBMCs), drawing a parallel to the known immunomodulatory role of cis-urocanic acid.

Rationale: This assay will determine if the compound has immunosuppressive or pro-inflammatory properties, which is critical for its potential application in autoimmune diseases or cancer immunotherapy.

Materials:

  • D-beta-Imidazolelactic Acid, Monohydrate

  • Human PBMCs (isolated from healthy donors)

  • RPMI-1640 cell culture medium supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA) for stimulation

  • Human IL-10, TNF-α, and IL-6 ELISA kits

  • CO2 incubator

Step-by-Step Methodology:

  • Cell Culture: Culture isolated PBMCs in RPMI-1640 medium.

  • Compound Treatment: Seed PBMCs in a 96-well plate and treat with various concentrations of D-beta-Imidazolelactic Acid (e.g., 1 µM to 50 µM) for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with a pro-inflammatory agent like LPS (for monocytes) or PHA (for lymphocytes). Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for 24-48 hours in a CO2 incubator at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of key inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the stimulated control group.

Cell_Based_Assay_Workflow Start Start Isolate_PBMCs Isolate and Culture Human PBMCs Start->Isolate_PBMCs Treat_with_Compound Treat Cells with D-beta-Imidazolelactic Acid Isolate_PBMCs->Treat_with_Compound Stimulate_Cells Stimulate with LPS/PHA Treat_with_Compound->Stimulate_Cells Incubate Incubate for 24-48 hours Stimulate_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Cytokines Measure Cytokine Levels (ELISA) Collect_Supernatant->Measure_Cytokines Analyze_Data Analyze Immunomodulatory Effect Measure_Cytokines->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell-based immunomodulation assay.

Data Presentation:

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Unstimulated Control50 ± 1030 ± 825 ± 5
LPS Stimulated Control1500 ± 2002000 ± 300150 ± 30
LPS + Compound (10 µM)1200 ± 1501600 ± 250250 ± 40
LPS + Compound (50 µM)800 ± 1001000 ± 150400 ± 50

Note: Data are hypothetical and for illustrative purposes, suggesting a potential anti-inflammatory effect.

Conceptual In Vivo Studies

Should in vitro data suggest promising activity, the next logical step is to evaluate the compound in a relevant animal model.

Rationale: Based on the immunomodulatory effects observed in vitro, a murine model of inflammatory bowel disease (e.g., dextran sulfate sodium-induced colitis) would be a suitable choice to assess in vivo efficacy.

Conceptual Protocol:

  • Animal Model: Use C57BL/6 mice.

  • Induction of Colitis: Administer DSS in drinking water for 5-7 days to induce colitis.

  • Compound Administration: Administer D-beta-Imidazolelactic Acid, Monohydrate via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. Include a vehicle control group.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and signs of rectal bleeding to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, collect colon tissue for histological analysis (to assess inflammation and tissue damage) and measurement of myeloperoxidase (MPO) activity (a marker of neutrophil infiltration). Colon tissue can also be used to measure local cytokine levels.

Conclusion and Future Directions

D-beta-Imidazolelactic Acid, Monohydrate represents an under-explored molecule with therapeutic potential rooted in its position within the critical L-histidine metabolic pathway. The protocols outlined in these application notes provide a systematic framework for its initial investigation.

Future research should focus on:

  • Target Deconvolution: If the compound shows significant biological activity, identifying its specific molecular target(s) will be paramount.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of D-beta-Imidazolelactic Acid can lead to the development of more potent and selective compounds.

  • Pharmacokinetic and Toxicological Profiling: A thorough understanding of the compound's ADME-Tox properties is essential for its progression as a drug candidate.

By leveraging this structured approach, researchers can effectively unlock the potential of D-beta-Imidazolelactic Acid, Monohydrate and contribute to the development of novel therapeutics for a range of diseases.

References

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

  • Levy, H. L., et al. (2019). Disorders of Histidine Metabolism. In D. Valle, S. Antonarakis, A. Ballabio, A. L. Beaudet, & G. A. Mitchell (Eds.), The Online Metabolic and Molecular Bases of Inherited Disease. McGraw Hill.
  • National Center for Biotechnology Information. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Retrieved from [Link]

  • Wikipedia. (n.d.). Urocanic acid. Retrieved from [Link]

  • Gibbs, N. K., & Norval, M. (2021). The Multiple Roles of Urocanic Acid in Health and Disease. Journal of Investigative Dermatology, 141(3), 496-502. [Link]

  • PubMed. (2025). Microbiota-derived urocanic acid triggered by tyrosine kinase inhibitors potentiates cancer immunotherapy efficacy. Retrieved from [Link]

  • PubMed. (1994). Trans-urocanic Acid, a Natural Epidermal Constituent, Inhibits Human Natural Killer Cell Activity in Vitro. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Imidazolelactic acid (HMDB0002320). Retrieved from [Link]

  • PubMed. (n.d.). Mechanisms of action of the antimycotic imidazoles. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

D-beta-Imidazolelactic Acid, Monohydrate stability issues in solution

Welcome to the technical resource center for D-beta-Imidazolelactic Acid, Monohydrate. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges rel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for D-beta-Imidazolelactic Acid, Monohydrate. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the handling and stability of this compound in solution. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to conduct robust and reliable experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the use of D-beta-Imidazolelactic Acid, Monohydrate.

Q1: What are the recommended solvent and storage conditions for creating a stock solution of D-beta-Imidazolelactic Acid, Monohydrate?

A1: D-beta-Imidazolelactic Acid, Monohydrate is slightly soluble in water and methanol, sometimes requiring gentle heating to fully dissolve.[1][2] For initial stock solutions, we recommend using high-purity (e.g., HPLC-grade) water or methanol.

  • Short-Term Storage (≤ 72 hours): Store aqueous solutions at 2-8°C in amber vials to protect from light.[3] The imidazole moiety is known to be sensitive to photodegradation in solution.[4]

  • Long-Term Storage (> 72 hours): For extended storage, we strongly advise preparing aliquots in a suitable solvent and storing them at -20°C or below.[2] This minimizes the risk of both chemical degradation and microbial growth. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[5]

Q2: My solution of D-beta-Imidazolelactic Acid, Monohydrate has developed a yellow tint. What is the likely cause?

A2: A yellow discoloration is often indicative of oxidative degradation. The imidazole ring, the core structure of this molecule, is susceptible to oxidation, especially in solution.[4][6] This can be initiated by dissolved oxygen, exposure to light (photo-oxidation), or trace metal ion contaminants. To mitigate this, we recommend preparing solutions with de-gassed solvents and/or purging the vial headspace with an inert gas like argon or nitrogen before sealing.

Q3: Are there specific pH ranges I should avoid when working with this compound in solution?

A3: Yes. While specific data for D-beta-Imidazolelactic Acid is limited, the imidazole ring's stability can be pH-dependent. Imidazole itself has a pKa of approximately 7, meaning its protonation state changes around neutral pH. Extreme pH conditions should be approached with caution.

  • Basic Conditions: Base-mediated autoxidation has been observed in other imidazole-containing compounds.[4] It is advisable to buffer solutions if basic conditions are required and to analyze them promptly.

  • Acidic Conditions: While generally more stable against hydrolysis than esters or amides, strong acidic conditions can promote other reactions. Imidazoles are known to react violently with strong acids under certain conditions.[7] Always use buffered systems where possible and evaluate stability if prolonged exposure to low pH is necessary.

Q4: What are the primary degradation pathways for imidazole-containing compounds like this one?

A4: Based on extensive studies of the imidazole moiety, the two most critical degradation pathways to consider in solution are:

  • Oxidation: The electron-rich imidazole ring is susceptible to attack by oxidizing agents (like hydrogen peroxide) and can undergo autoxidation.[4][8] This can lead to ring-opening or the formation of various oxidized derivatives.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[4] This pathway can generate a complex mixture of degradants. Therefore, all experiments involving solutions should be conducted with adequate light protection (e.g., amber glassware, foil wrapping).

Section 2: Troubleshooting Guide

This guide provides a problem-oriented approach to resolving common experimental issues.

Troubleshooting Workflow: Unexpected Experimental Results

This workflow helps diagnose issues that may be related to compound stability.

G cluster_0 Observed Problem cluster_1 Investigation Path cluster_2 Corrective Actions & Verification A Poor Reproducibility or Loss of Activity D Hypothesis: Compound Degradation A->D Likely Cause E Review Solution Prep & Storage A->E Check Protocol B Appearance of Unknown Peaks in HPLC/LC-MS B->D Likely Cause B->E Check Protocol C Change in Solution Appearance (Color, Precipitate) C->D Likely Cause C->E Check Protocol F Perform Forced Degradation Study (See Protocol 3.1) D->F Confirm & Identify H Analyze Fresh vs. Old Solution via HPLC D->H G Prepare Fresh Solution using Best Practices (Inert gas, Amber vials) E->G Implement I Characterize Degradants (LC-MS/MS) F->I Characterize G->H Verify Fix

Caption: Troubleshooting workflow for stability issues.

Problem: I am observing new, unidentified peaks in my HPLC chromatogram when analyzing my sample.

  • Underlying Cause: This is a classic sign of chemical degradation. The parent D-beta-Imidazolelactic Acid peak will decrease in area while one or more new peaks (degradation products) appear.

  • Troubleshooting Steps:

    • Confirm Identity: First, ensure the new peaks are not from your matrix or solvent. Inject a blank (solvent/matrix without the compound) to confirm.

    • Perform a Comparative Analysis: Analyze a freshly prepared solution alongside your suspect solution. A significant difference in the chromatographic profile, particularly the emergence of new peaks in the older sample, strongly suggests degradation.

    • Initiate a Forced Degradation Study: To proactively identify these degradants, a forced degradation study is the definitive step.[6][9] This involves intentionally stressing the molecule under various conditions (acid, base, oxidation, heat, light) to generate the potential degradation products. This will not only help identify the unknown peaks but also establish the stability-indicating nature of your analytical method.[10] Refer to the protocol below.

Problem: The biological or chemical activity of my compound in solution is decreasing over time.

  • Underlying Cause: A loss of potency is directly linked to a decrease in the concentration of the active parent compound, which is a result of degradation.

  • Troubleshooting Steps:

    • Quantitative Analysis: Use a validated quantitative analytical method, such as HPLC-UV, to measure the concentration of D-beta-Imidazolelactic Acid, Monohydrate in your stock solution over a time course (e.g., 0, 24, 48, 72 hours).[11]

    • Review Storage Conditions: Re-evaluate your storage protocol against the best practices outlined in the FAQ section. Are you protecting the solution from light? Is it stored at the correct temperature? Are you minimizing headspace oxygen?

    • Implement Preventative Measures: Prepare smaller, single-use aliquots to avoid repeated warming/cooling of the main stock. Always use amber vials or wrap vials in foil. For sensitive experiments, preparing solutions fresh from solid material is the most reliable approach.

Section 3: Key Experimental Protocols

Protocol 3.1: Forced Degradation (Stress Testing) Study

This protocol provides a framework for intentionally degrading D-beta-Imidazolelactic Acid, Monohydrate to understand its stability profile and identify potential degradation products. This is a critical step in developing a stability-indicating analytical method.[9][10]

Objective: To generate degradation products under hydrolytic, oxidative, photolytic, and thermal stress and assess the specificity of the analytical method.

Materials:

  • D-beta-Imidazolelactic Acid, Monohydrate

  • HPLC-grade Water and Acetonitrile/Methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector[11]

  • Calibrated oven, photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial. Store a control sample (1 mL stock + 1 mL solvent) under ambient, protected-from-light conditions. Aim for 5-20% degradation. You may need to adjust time or temperature.

Stress ConditionProcedureRationale
Acid Hydrolysis Mix with 0.1 M HCl. Keep at 60°C for 8 hours.To test susceptibility to degradation in acidic environments.
Base Hydrolysis Mix with 0.1 M NaOH. Keep at 60°C for 4 hours.To test susceptibility to degradation in basic environments. The imidazole moiety can be liable to base-mediated autoxidation.[4]
Oxidation Mix with 3% H₂O₂. Keep at room temperature for 2 hours, protected from light.To mimic oxidative stress. The imidazole ring is known to be sensitive to oxidation.[4][6]
Thermal Stress Store the stock solution (as is) at 80°C for 24 hours.To evaluate the intrinsic thermal stability of the molecule.[9]
Photolytic Stress Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B option). Wrap a control vial in foil and place it alongside.To determine light sensitivity, a known vulnerability of the imidazole ring.[4]
  • Sample Analysis:

    • After the designated time, cool the samples to room temperature.

    • If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples, including the control, to a suitable concentration for HPLC analysis.

    • Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control.

  • Data Interpretation:

    • Specificity: The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.

    • Degradation Pathway: The conditions that cause significant degradation point to the compound's primary instabilities (e.g., if the H₂O₂ sample shows the most degradation, the compound is highly susceptible to oxidation).

References

  • Benchchem. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Benchchem.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Eide, I., et al. (2018). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research. Available from: [Link]

  • PubChem. imidazole-lactate degradation Pathway. NIH. Available from: [Link]

  • Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • LookChem. Cas 14403-45-3, L-B-IMIDAZOLELACTIC ACID, MONOHYDRATE. Product Page. Available from: [Link]

  • Homa, J., et al. (2024). Biodegradability of imidazole structures. Science of The Total Environment. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for Imidazolelactic acid (HMDB0002320). HMDB. Available from: [Link]

  • FooDB. Showing Compound Imidazolelactic acid (FDB022962). FooDB. Available from: [Link]

  • Loba Chemie. IMIDAZOLE AR/ACS. Safety Data Sheet. Available from: [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]

  • G-Biosciences. Safety Data Sheet. Available from: [Link]

  • IJSDR. (2018). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available from: [Link]

  • MDPI. (2018). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. Available from: [Link]

  • ResearchGate. (2018). Data of Clavulanic Acid and Clavulanate-Imidazole Stability at Low Temperatures. Available from: [Link]

  • LCGC North America. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • ResearchGate. (2014). Key factors affecting the activity and stability of enzymes in ionic liquids and novel applications in biocatalysis. Available from: [Link]

  • Linder, M. W. (2012). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available from: [Link]

  • ResearchGate. (2012). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Available from: [Link]

Sources

Optimization

D-beta-Imidazolelactic Acid, Monohydrate degradation and prevention

Welcome to the comprehensive technical support guide for D-beta-Imidazolelactic Acid, Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for D-beta-Imidazolelactic Acid, Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the handling, formulation, and analysis of this compound. Given its structural features—a hydrophilic lactic acid chain and a reactive imidazole ring—understanding its stability profile is critical for obtaining reliable and reproducible experimental results.

This guide provides in-depth troubleshooting protocols, preventative measures, and answers to frequently asked questions to ensure the integrity of your experiments.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Degradation

This section addresses specific experimental issues, providing causal explanations and step-by-step protocols for investigation and resolution.

Scenario 1: Inconsistent Potency or Activity in Aqueous Formulations

Question: My aqueous solutions of D-beta-Imidazolelactic Acid, Monohydrate show variable activity in cell-based assays, and repeat experiments yield inconsistent results. What could be the cause?

Answer: Inconsistent bioactivity is a classic symptom of compound instability in the formulation vehicle. The primary suspects for a water-soluble molecule like D-beta-Imidazolelactic Acid, Monohydrate are pH-dependent hydrolysis and oxidation. The imidazole ring is susceptible to both acid- and base-catalyzed degradation, and the alpha-hydroxy acid structure can also be influenced by pH.[]

To determine if pH is the root cause of the observed instability, a forced degradation study is the recommended approach.[2][3]

***dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for investigating pH-dependent degradation.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate for pH 3 and 5, phosphate for pH 7, and borate for pH 9) to ensure stable pH conditions throughout the experiment.

  • Sample Preparation:

    • Prepare a stock solution of D-beta-Imidazolelactic Acid, Monohydrate in high-purity water.

    • Dilute the stock solution into each of the prepared buffers to a final concentration of 1 mg/mL.

    • Transfer aliquots of each solution into sealed, amber glass vials to minimize evaporation and protect from light.

  • Incubation: Place the vials in a temperature-controlled oven or water bath set at 40°C.[2] Include a control sample stored at 2-8°C.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove one vial from each pH condition. Immediately quench any potential reaction by diluting the sample in the initial mobile phase of your HPLC method and store at 2-8°C until analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see protocol below).

  • Data Interpretation: Plot the percentage of remaining D-beta-Imidazolelactic Acid, Monohydrate against time for each pH condition. A significant decrease in the peak area of the parent compound at a particular pH indicates instability.

Scenario 2: Appearance of Unknown Peaks in Chromatograms Over Time

Question: When analyzing my D-beta-Imidazolelactic Acid, Monohydrate samples, I observe new, smaller peaks in the chromatogram that were not present in the initial analysis. What are these, and how do I prevent them?

Answer: The appearance of new peaks is a strong indicator of degradation, where the parent compound is converting into one or more new chemical entities. For a molecule with an imidazole ring, oxidative degradation is a highly probable pathway, especially if solutions are exposed to air (oxygen) or contain trace metal ions.[] Photodegradation is another possibility if samples are exposed to light.

This workflow is designed to identify if oxidation or light is causing the formation of new impurities.

***dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Decision tree for investigating degradation pathways.

  • Sample Preparation: Dissolve D-beta-Imidazolelactic Acid, Monohydrate in high-purity water to a concentration of 1 mg/mL.

  • Stress Condition: Add a small volume of 3% hydrogen peroxide (H₂O₂) to the solution. The final concentration of H₂O₂ should be sufficient to induce degradation without completely consuming the parent compound.[3]

  • Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Analysis: Analyze the stressed sample by HPLC or LC-MS/MS and compare the chromatogram to a control sample (without H₂O₂). The presence of new peaks in the H₂O₂-treated sample confirms susceptibility to oxidation.

  • Sample Preparation: Prepare a 1 mg/mL aqueous solution of the compound in a clear glass vial. Prepare an identical sample in an amber vial or a vial wrapped in aluminum foil to serve as a dark control.

  • Exposure: Place both vials in a photostability chamber and expose them to a light source as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]

  • Analysis: After the exposure period, analyze both the exposed sample and the dark control by HPLC. A greater loss of the parent compound and the appearance of new peaks in the light-exposed sample compared to the control indicates photodegradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid D-beta-Imidazolelactic Acid, Monohydrate? The solid compound should be stored in a well-sealed container at 2-8°C, protected from light and moisture.[4] Long-term storage at -20°C is also an option for enhanced stability.

Q2: How should I prepare and store stock solutions? For maximum stability, prepare stock solutions fresh for each experiment. If a stock solution must be stored, dissolve the compound in a suitable anhydrous organic solvent like DMSO or ethanol and store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous stock solutions are generally not recommended for long-term storage due to the risk of hydrolysis and microbial growth.

Q3: My compound is highly polar. What are the best starting conditions for developing a stability-indicating HPLC method? Given its polarity, a standard C18 column may provide insufficient retention. Consider the following approaches for method development:[5][6]

  • Polar-Embedded or Polar-Endcapped C18 Columns: These are designed to provide better retention for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for retaining highly polar compounds.

  • Mobile Phase: Start with a mobile phase of acetonitrile and water containing an acidic modifier like 0.1% formic acid or acetic acid to ensure good peak shape for the carboxylic acid and protonation of the imidazole ring.

Q4: How can I identify the unknown peaks that appear in my chromatograms? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful tool for characterizing degradation products.[7][8] By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products with the parent compound, you can propose structures for the new peaks.

Part 3: Preventative Measures & Best Practices

Adhering to the following best practices can significantly mitigate the risk of degradation and ensure the quality of your experimental data.

Factor Preventative Measure Rationale
pH Prepare aqueous solutions in a slightly acidic buffer (pH 4-6) and use immediately. Avoid alkaline conditions.The imidazole ring is often more stable under slightly acidic to neutral conditions. Alkaline conditions can catalyze hydrolysis and oxidation.
Oxygen Degas aqueous buffers before use. For sensitive experiments, work under an inert atmosphere (e.g., nitrogen or argon).Removing dissolved oxygen minimizes the potential for oxidative degradation of the imidazole moiety.
Light Handle the solid compound and its solutions under low-light conditions. Use amber vials or foil-wrapped containers for storage.Protects the molecule from photolytic degradation, a common pathway for heterocyclic compounds.
Temperature Store solid compound at 2-8°C. Prepare solutions fresh and keep them on ice. For short-term storage, refrigerate solutions.Chemical degradation rates are significantly reduced at lower temperatures.
Purity of Solvents Use high-purity, HPLC-grade water and solvents.Prevents contamination with metal ions or other impurities that can catalyze degradation reactions.

Part 4: Key Analytical Protocols

Protocol: Stability-Indicating HPLC-UV Method

This method is a starting point for monitoring the stability of D-beta-Imidazolelactic Acid, Monohydrate.

  • Column: Polar-endcapped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

Protocol: Characterization of Degradants by LC-MS/MS

This protocol outlines the general procedure for identifying unknown degradation products.

  • Sample Preparation: Analyze samples from forced degradation studies where significant degradation (10-20%) has occurred.

  • LC Separation: Use the stability-indicating HPLC method described above, coupled to a mass spectrometer.

  • MS Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely to be effective due to the basic nitrogen atoms in the imidazole ring.

    • Full Scan (MS1): Acquire full scan data to determine the molecular weights of the parent compound and any degradation products.

    • Product Ion Scan (MS2): Perform fragmentation of the parent ion and the ions corresponding to the degradation products to obtain structural information.

  • Data Interpretation:

    • Propose elemental compositions for the degradation products based on their accurate masses.

    • Compare the fragmentation patterns of the degradants to that of the parent compound to identify which parts of the molecule have been modified.

    • Postulate degradation pathways (e.g., addition of oxygen for oxidation, loss of a specific group for hydrolysis).[4][9]

References

  • LC–MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method. Taylor & Francis Online. Available at: [Link]

  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC - NIH. Available at: [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • LC–MS/MS characterization of forced degradation products of zofenopril. Request PDF on ResearchGate. Available at: [Link]

  • Characterisation of degradation products of tegoprazan by LC-MS and GC-MS. PubMed. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: D-beta-Imidazolelactic Acid, Monohydrate pH Adjustment

Welcome to the technical support guide for D-beta-Imidazolelactic Acid, Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for D-beta-Imidazolelactic Acid, Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on handling and preparing solutions of this compound, with a specific focus on the critical step of pH adjustment.

Understanding the Compound: A Zwitterionic Nature

D-beta-Imidazolelactic Acid, Monohydrate is a derivative of the amino acid histidine. Its structure contains both a carboxylic acid group and an imidazole ring, a component of histidine. This dual functionality means the molecule is zwitterionic, capable of carrying both a positive and a negative charge on different parts of the molecule. This characteristic is fundamental to its behavior in solution and is the primary reason why pH adjustment can be challenging.

The protonation state of both the carboxylic acid and the imidazole ring is dependent on the pH of the solution. These characteristics are defined by their pKa values, which are the pH values at which half of the molecules are in their protonated form and half are in their deprotonated form.

Ionizable GroupPredicted pKa
Carboxylic Acid~3.39 - 3.48
Imidazole Ring~6.77

Table 1: Predicted pKa values for the ionizable groups of D-beta-Imidazolelactic Acid. Note that these are predicted values and may vary slightly under different experimental conditions (e.g., temperature, ionic strength).[1][2][3]

This zwitterionic nature means that the net charge of the molecule changes with pH, which in turn affects its solubility and interactions with other molecules in your experiment.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during the preparation and pH adjustment of D-beta-Imidazolelactic Acid, Monohydrate solutions.

Q1: Why is my D-beta-Imidazolelactic Acid, Monohydrate solution pH drifting after I've set it?

A1: pH drift is a common issue, particularly with compounds that have buffering capacity near the target pH.

  • Causality: The imidazole ring of D-beta-Imidazolelactic Acid has a pKa of approximately 6.77.[1][3] This means the compound itself can act as a buffer in the pH range of about 6.2 to 7.8.[4][5] If your target pH is within this range, the compound will resist changes in pH, but slight shifts can still occur as it equilibrates with atmospheric CO2, which forms carbonic acid in solution.

  • Troubleshooting Steps:

    • Use a Suitable Buffer: Do not rely on the compound itself to maintain the pH. Use a well-characterized buffer system with a pKa close to your target pH. For a target pH of 7.0, buffers like HEPES (pKa ~7.5) or phosphate-buffered saline (PBS) are excellent choices.[6]

    • Allow for Equilibration: After adjusting the pH, stir the solution for 15-30 minutes and re-check the pH. Small adjustments may be necessary as the solution reaches equilibrium.

    • Check for Contamination: Ensure your glassware and water are free from acidic or basic contaminants.

Q2: I'm having trouble dissolving the D-beta-Imidazolelactic Acid, Monohydrate. What can I do?

A2: Solubility is highly dependent on the pH of the solution due to the compound's zwitterionic nature.

  • Causality: At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, a zwitterionic compound often has its lowest solubility. While the exact pI for D-beta-Imidazolelactic Acid is not readily published, it will lie between its two pKa values. To improve solubility, you need to shift the pH away from the pI.

  • Troubleshooting Steps:

    • Initial Dissolution at a Different pH: Try dissolving the compound in a slightly acidic or basic solution first, and then carefully adjust the pH to your target. For example, dissolving in a buffer at pH 8.0 before adjusting downwards may improve solubility.

    • Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the rate of dissolution. However, be cautious about the temperature stability of your compound and other components in your experiment.

    • Increase Solvent Volume: If possible, dissolving the compound in a larger volume of solvent will aid in solubilization.

Q3: The pH of my solution is changing drastically with very small additions of acid or base. Why is this happening?

A3: This "overshooting" of the target pH is common when titrating near one of the pKa values without a proper buffering system.

  • Causality: If you are adjusting the pH of a solution of D-beta-Imidazolelactic Acid in deionized water, you are essentially performing a titration. As you approach a pKa, the pH will change rapidly with the addition of acid or base.

  • Troubleshooting Steps:

    • Use a Dilute Titrant: Use a dilute solution of your acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) for fine pH adjustments. This will give you more control.

    • Buffer, Buffer, Buffer: The most effective solution is to dissolve the compound in a buffer that is effective at your target pH. The buffer will resist these large pH swings.

    • Stepwise Addition and Mixing: Add the titrant dropwise, allowing the solution to mix thoroughly and the pH reading to stabilize before adding more.

Q4: Can I use an imidazole-based buffer with D-beta-Imidazolelactic Acid?

A4: While possible, it's generally not recommended due to potential interference.

  • Causality: Imidazole buffers have a buffering range of approximately 6.2-7.8, which overlaps with the buffering range of the imidazole ring on D-beta-Imidazolelactic Acid.[4][5] This can complicate the interpretation of experimental results, as both the compound and the buffer could be contributing to observed effects.

  • Recommendation: Choose a buffer with a different chemical nature to avoid confounding variables. Good alternatives include phosphate, HEPES, or MOPS buffers if your target pH is in the neutral range.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of D-beta-Imidazolelactic Acid, Monohydrate

This protocol provides a step-by-step method for preparing a buffered stock solution.

  • Buffer Preparation: Prepare your chosen buffer (e.g., 50 mM HEPES, pH 7.4) and allow it to come to room temperature.

  • Weighing the Compound: Accurately weigh the required amount of D-beta-Imidazolelactic Acid, Monohydrate in a clean weighing vessel.

  • Initial Dissolution: Add a portion of your prepared buffer to the solid compound. Stir gently with a magnetic stir bar.

  • pH Adjustment:

    • Place a calibrated pH probe into the solution.

    • Slowly add dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise to adjust the pH to your target.

    • Monitor the pH reading closely. Allow the reading to stabilize after each addition.

  • Final Volume: Once the target pH is reached and stable, transfer the solution to a volumetric flask and add the buffer to the final desired volume.

  • Sterilization (if required): If your application requires a sterile solution, filter sterilize the final solution through a 0.22 µm filter.

Visualizing the Workflow

pH Adjustment Workflow

The following diagram illustrates the decision-making process for successful pH adjustment.

ph_adjustment_workflow start Start: Prepare Solution dissolve Dissolve Compound in Buffer start->dissolve check_ph Check pH dissolve->check_ph adjust_ph Adjust with Dilute Acid/Base check_ph->adjust_ph No stabilize Stir and Equilibrate check_ph->stabilize Yes ph_ok pH at Target? adjust_ph->ph_ok ph_ok->stabilize Yes recheck_ph Re-check pH stabilize->recheck_ph recheck_ph->adjust_ph No final_volume Adjust to Final Volume recheck_ph->final_volume Yes end End: Solution Ready final_volume->end

A workflow for preparing and adjusting the pH of a D-beta-Imidazolelactic Acid solution.

Troubleshooting pH Meter and Electrode Issues

A stable and accurate pH reading is crucial. If you are experiencing issues with your pH meter, consider the following:

  • Calibration: Ensure your pH meter is calibrated daily with fresh, high-quality calibration buffers.[7]

  • Electrode Storage: Store your pH electrode in the recommended storage solution, not in deionized water.[8] Drying out the electrode can cause permanent damage.[8]

  • Electrode Cleaning: If the electrode becomes coated, it can lead to slow or inaccurate readings.[9] Clean the electrode according to the manufacturer's instructions. For general cleaning, a gentle rinse with deionized water is sufficient. For more stubborn coatings, a soak in a mild detergent or a specialized cleaning solution may be necessary.[9]

  • Temperature Compensation: Use a pH meter with automatic temperature compensation (ATC) or measure the temperature of your solution and manually compensate. The pH of buffers and your sample can change with temperature.[8]

References

  • ResearchGate. (2017). How to choose a buffer for imidazole based solution?[Link]

  • Human Metabolome Database. Showing metabocard for Imidazolelactic acid (HMDB0002320). [Link]

  • LookChem. Cas 14403-45-3,L-B-IMIDAZOLELACTIC ACID, MONOHYDRATE. [Link]

  • Aniara Diagnostica. Imidazole Buffer (1 x 15 mL). [Link]

  • PubChem. 1H-Imidazole-5-acetic acid. [Link]

  • FooDB. Showing Compound 4-imidazoleacetate (FDB030508). [Link]

  • ResearchGate. Compound stability under different pH conditions. [Link]

  • PubMed. The pH sensitivity of histidine-containing lytic peptides. [Link]

  • Stevens Institute of Technology. The pH sensitivity of histidine-containing lytic peptides. [Link]

  • FooDB. Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464). [Link]

  • ACS Publications. Improved Structure-Based Histidine pKa Prediction for pH-Responsive Protein Design. [Link]

  • ResearchGate. Sequential deprotonation of histidine as the solution pH transitions.... [Link]

  • National Institutes of Health. Improved Structure-Based Histidine pKa Prediction for pH-Responsive Protein Design. [Link]

  • FooDB. Showing Compound Imidazolelactic acid (FDB022962). [Link]

  • PubChem. Imidazole-1-acetic acid. [Link]

  • Murphy & Dickey. Troubleshooting Tips for pH. [Link]

  • PubMed. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. [Link]

  • Hanna Instruments. pH Electrode Troubleshooting Guide. [Link]

  • PubMed. Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. [Link]

  • Hamilton Company. pH Calibration Problems. [Link]

  • YSI Inc. pH Meter Calibration Problems? Check Out These 12 Tips!. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Effects of D-beta-Imidazolelactic Acid, Monohydrate

For researchers, scientists, and drug development professionals, the selection of appropriate small molecules for investigation is a critical step in elucidating biological pathways and developing novel therapeutics. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate small molecules for investigation is a critical step in elucidating biological pathways and developing novel therapeutics. This guide provides an in-depth technical comparison of the biological effects of D-beta-Imidazolelactic Acid, Monohydrate, and its key metabolic relatives: L-Histidine, Urocanic Acid, and Imidazoleacetic Acid. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in their experimental designs.

Introduction to D-beta-Imidazolelactic Acid and its Metabolic Context

D-beta-Imidazolelactic Acid is a metabolite of the essential amino acid L-Histidine. The metabolic cascade of histidine is a crucial pathway, giving rise to several biologically active molecules that play significant roles in physiological and pathological processes. Understanding the nuanced effects of each metabolite is paramount for targeted research. This guide will delve into the known biological activities of D-beta-Imidazolelactic Acid and its alternatives, with a focus on their impact on cellular oxidative stress, a fundamental process implicated in a myriad of diseases.

The relationship between these compounds is best visualized through the Histidine Metabolism Pathway.

Histidine_Metabolism L_Histidine L-Histidine Histamine Histamine L_Histidine->Histamine Histidine Decarboxylase Urocanic_Acid Urocanic Acid L_Histidine->Urocanic_Acid Histidase Imidazolepyruvic_Acid Imidazolepyruvic Acid L_Histidine->Imidazolepyruvic_Acid Transaminase Imidazoleacetic_Acid Imidazoleacetic Acid Histamine->Imidazoleacetic_Acid Diamine Oxidase D_beta_Imidazolelactic_Acid D-beta-Imidazolelactic Acid Imidazolepyruvic_Acid->D_beta_Imidazolelactic_Acid Reduction

Caption: Histidine Metabolism Pathway

Comparative Analysis of Biological Effects

A critical aspect of validating the biological effects of a compound is to compare its activity with relevant alternatives. In the context of D-beta-Imidazolelactic Acid, the most logical comparators are its metabolic precursor, L-Histidine, and other key metabolites, Urocanic Acid and Imidazoleacetic Acid.

Oxidative Stress Modulation: A Head-to-Head Comparison
CompoundConcentrationEffect on ChemiluminescenceEffect on Total Radical-Trapping Antioxidant Potential (TRAP)Interpretation
L-beta-Imidazolelactic Acid 0.5 - 1 mMIncreasedNot ReportedPro-oxidant
5 - 10 mMDecreasedNot ReportedAntioxidant
L-Histidine ≥ 2.5 mMIncreasedDecreasedPro-oxidant

Table 1: Comparative Effects on Oxidative Stress Parameters in Rat Cerebral Cortex [1]

This data reveals a fascinating dose-dependent dual role for L-beta-Imidazolelactic acid, acting as a pro-oxidant at lower concentrations and an antioxidant at higher concentrations. In contrast, L-Histidine exhibited a clear pro-oxidant effect at concentrations of 2.5 mM and above[1]. This suggests that the metabolic conversion of L-Histidine to Imidazolelactic acid could be a mechanism to modulate the cellular redox environment.

Broader Biological Activities of Alternatives
  • L-Histidine: As an essential amino acid, L-Histidine is fundamental to protein synthesis. It is also the precursor to histamine, a key mediator of allergic and inflammatory responses, and carnosine, which has antioxidant and buffering properties in muscle and brain tissue.[2][3] Supplementation with L-histidine has been explored for its potential to improve metabolic syndrome and cognitive function.[1]

  • Urocanic Acid: This metabolite exists in two isomeric forms, trans- and cis-urocanic acid. Trans-urocanic acid, found in the stratum corneum, acts as a natural sunscreen by absorbing UVB radiation. Upon UV exposure, it isomerizes to cis-urocanic acid, which has been shown to have immunomodulatory effects and is implicated in skin diseases.[4]

  • Imidazoleacetic Acid: A metabolite of histamine, imidazoleacetic acid is a partial agonist of the GABA-A receptor in the central nervous system.[5] This interaction gives it neuropharmacological properties, including the ability to induce a hypnotic state.[5]

Experimental Protocols for Validation

To empirically validate and compare the biological effects of D-beta-Imidazolelactic Acid and its alternatives, a series of well-established assays can be employed. Below are detailed protocols for assessing oxidative stress, a key biological effect highlighted in the comparative data.

Experimental Workflow for Oxidative Stress Assessment

Oxidative_Stress_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_assays Oxidative Stress Assays cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of D-beta-Imidazolelactic Acid, L-Histidine, Urocanic Acid, and Imidazoleacetic Acid Treatment Treat cells with varying concentrations of each compound Compound_Prep->Treatment Cell_Culture Culture relevant cell line (e.g., neuronal cells, immune cells) Cell_Culture->Treatment Chemiluminescence Chemiluminescence Assay (measures reactive oxygen species) Treatment->Chemiluminescence TRAP TRAP Assay (measures total antioxidant potential) Treatment->TRAP Data_Analysis Analyze dose-response curves and compare IC50/EC50 values Chemiluminescence->Data_Analysis TRAP->Data_Analysis

Caption: Experimental Workflow for Oxidative Stress Assessment

Protocol 1: Chemiluminescence Assay for Reactive Oxygen Species (ROS)

This protocol is adapted from established methods for measuring ROS production in biological samples.

Objective: To quantify the generation of ROS in cells treated with D-beta-Imidazolelactic Acid and its alternatives.

Materials:

  • Luminol sodium salt

  • Horseradish peroxidase (HRP)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well white, opaque microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well white, opaque microplate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of luminol in PBS.

    • Prepare a 1 mg/mL stock solution of HRP in PBS.

    • Prepare a working solution containing 100 µM luminol and 10 µg/mL HRP in cell culture medium.

  • Treatment:

    • Remove the culture medium from the cells.

    • Add 100 µL of the working solution to each well.

    • Add 10 µL of the test compound (D-beta-Imidazolelactic Acid, L-Histidine, Urocanic Acid, or Imidazoleacetic Acid) at various concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control.

  • Measurement: Immediately place the plate in a luminometer and measure the chemiluminescence signal at 37°C every 2 minutes for a total of 60 minutes.

  • Data Analysis: The data is typically expressed as relative light units (RLU). Plot the RLU over time to observe the kinetics of ROS production. The area under the curve or the peak RLU can be used for quantitative comparison.

Protocol 2: Total Radical-Trapping Antioxidant Potential (TRAP) Assay

This protocol measures the total antioxidant capacity of a sample.

Objective: To determine the ability of D-beta-Imidazolelactic Acid and its alternatives to scavenge free radicals.

Materials:

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffer (pH 7.4)

  • Fluorescein sodium salt

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of AAPH in phosphate buffer.

    • Prepare a 1 mM stock solution of Trolox in phosphate buffer (as a standard).

    • Prepare a 10 µM working solution of fluorescein in phosphate buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 20 µL of the test compound or Trolox standard at various concentrations.

    • Add 120 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 60 µL of the AAPH stock solution to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (excitation 485 nm, emission 520 nm) every minute for 60 minutes.

  • Data Analysis: The antioxidant capacity is determined by the length of the lag phase before the fluorescence starts to decay. The TRAP value is calculated by comparing the lag phase of the test compound to that of the Trolox standard.

Conclusion and Future Directions

This guide provides a comparative framework for validating the biological effects of D-beta-Imidazolelactic Acid, Monohydrate. The available evidence suggests that it possesses interesting, dose-dependent modulatory effects on oxidative stress, distinguishing it from its metabolic precursor, L-Histidine. To build upon this understanding, further research should focus on:

  • Stereospecificity: Directly comparing the biological effects of the D- and L-isomers of beta-Imidazolelactic Acid to elucidate any stereospecific activities.

  • Mechanism of Action: Investigating the specific molecular targets and signaling pathways through which D-beta-Imidazolelactic Acid exerts its effects.

  • In Vivo Studies: Translating the in vitro findings to in vivo models to assess the physiological and potential therapeutic relevance of this compound.

By employing the comparative approach and detailed protocols outlined in this guide, researchers can effectively characterize the biological landscape of D-beta-Imidazolelactic Acid and its metabolic counterparts, paving the way for new discoveries in cellular metabolism and drug development.

References

  • Verywell Health. (2025, October 14). How L-Histidine Functions in the Body and Where to Get It. [Link]

  • Wikipedia. Imidazoleacetic acid. [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

  • Wannmacher, C. M. D., et al. (1998). Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex of young rats. Metabolic Brain Disease, 13(1), 55-65. [Link]

  • Gibbs, N. K., & Norval, M. (2021). The Multiple Roles of Urocanic Acid in Health and Disease. Journal of Investigative Dermatology, 141(3), 496-502. [Link]

Sources

Comparative

A Comparative Guide to the Metabolic Effects of D- and L-Imidazolelactic Acid

Introduction: Chirality in Metabolism - The Case of Imidazolelactic Acid In the intricate landscape of metabolic pathways, the stereochemistry of a molecule can dictate its biological activity, fate, and function. Imidaz...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Chirality in Metabolism - The Case of Imidazolelactic Acid

In the intricate landscape of metabolic pathways, the stereochemistry of a molecule can dictate its biological activity, fate, and function. Imidazolelactic acid (ILA), a key metabolite of the amino acid histidine, exists as two stereoisomers, or enantiomers: D-imidazolelactic acid and L-imidazolelactic acid. These molecules are non-superimposable mirror images of each other. While structurally similar, this subtle difference in three-dimensional arrangement is profound enough to govern their interaction with stereospecific enzymes and receptors, leading to distinct metabolic effects.

The significance of such chirality is well-documented for other alpha-hydroxy acids, most notably lactic acid. L-lactic acid is a primary product of glycolysis in human cells and a vital energy substrate, whereas D-lactic acid is primarily a product of microbial metabolism and can induce pathological states like D-lactic acidosis when it accumulates.[1][2] This well-established precedent underscores the critical need to understand the distinct roles of the D- and L-isomers of ILA, particularly for researchers in metabolic disorders, neuroscience, and drug development. This guide provides a comprehensive comparison of the known metabolic effects of D- and L-ILA, synthesizes available experimental data, and outlines robust protocols for their further investigation.

Metabolic Pathways and Origins

The concentration and isomeric form of ILA in biological systems are direct consequences of the metabolic pathways of its precursor, L-histidine.

L-Imidazolelactic Acid: A Consequence of Metabolic Overflow

In healthy individuals, L-histidine is primarily catabolized in the liver and skin by the enzyme histidase (histidine ammonia-lyase), which converts it to urocanic acid.[3] However, in the case of a genetic deficiency in histidase, a condition known as histidinemia, this primary pathway is impaired.[4] This leads to an accumulation of L-histidine, which is then shunted into an alternative, secondary pathway. In this pathway, L-histidine undergoes transamination to form imidazolepyruvic acid, which is subsequently reduced to L-imidazolelactic acid.[3] Therefore, elevated levels of L-ILA are a key biochemical marker for histidinemia.[4]

D-Imidazolelactic Acid: The Underexplored Isomer

The metabolic origin of D-imidazolelactic acid in mammals is not well-defined. However, two primary sources can be hypothesized. First, it could arise from the metabolism of D-histidine, which has been shown to be metabolized in rats, albeit through pathways that are less characterized than those for L-histidine.[5] Second, and more likely, D-ILA may be a product of the gut microbiome. Many bacterial species possess the enzymatic machinery to produce D-isomers of lactic acid, and it is plausible that gut microbes could synthesize D-ILA from dietary histidine.[6][7] The potential contribution of microbially-derived D-ILA to the host metabolome remains a critical and underexplored area of research.

Histidine_Metabolism cluster_main Primary Pathway (Liver, Skin) cluster_alt Alternative Pathway (e.g., in Histidinemia) cluster_d_isomer Hypothesized D-Isomer Origin L-Histidine L-Histidine Histidase Histidase L-Histidine->Histidase L-Histidine_alt L-Histidine Urocanic Acid Urocanic Acid Histidase->Urocanic Acid Deamination Transaminase Transaminase L-Histidine_alt->Transaminase Imidazolepyruvic Acid Imidazolepyruvic Acid Reductase Reductase Imidazolepyruvic Acid->Reductase L-Imidazolelactic Acid L-Imidazolelactic Acid Transaminase->Imidazolepyruvic Acid Transamination Reductase->L-Imidazolelactic Acid Reduction D-Histidine D-Histidine D-Imidazolelactic Acid D-Imidazolelactic Acid D-Histidine->D-Imidazolelactic Acid Metabolism? Gut Microbiota Gut Microbiota Gut Microbiota->D-Imidazolelactic Acid Synthesis HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma) Precipitate Protein Precipitation (e.g., Acetonitrile) Sample->Precipitate Filter Centrifuge & Filter Precipitate->Filter Inject Inject Sample Filter->Inject Column Chiral Column (e.g., Chiralcel OJ) Inject->Column Detect UV Detection (220 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify & Quantify D-ILA and L-ILA Chromatogram->Quantify

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of D-beta-Imidazolelactic Acid, Monohydrate

For laboratory professionals engaged in cutting-edge research and development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper dis...

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory formality but a cornerstone of responsible science, ensuring the safety of our colleagues and the preservation of our environment. This guide provides a detailed, field-tested protocol for the safe disposal of D-beta-Imidazolelactic Acid, Monohydrate (CAS 1246814-96-9), an intermediate in the synthesis of imidazole alkaloids.[1] Our approach is grounded in the principles of chemical hazard assessment, regulatory compliance, and operational best practices.

Pillar 1: Hazard Identification and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the substance's hazards. While a specific, comprehensive Safety Data Sheet (SDS) for the D-enantiomer is not widely available, we can extrapolate its hazard profile from the L-enantiomer and the parent imidazole structure. Imidazole itself is classified as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[2] Therefore, a conservative and cautious approach is mandated.

All chemical waste must be evaluated against the criteria established by the Resource Conservation and Recovery Act (RCRA) in the United States or equivalent local regulations.[3][4] A waste is considered hazardous if it is specifically listed by the EPA or exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[5]

Table 1: Hazard Profile & RCRA Characterization

Hazard Parameter Assessment for D-beta-Imidazolelactic Acid, Monohydrate Waste Primary Rationale & Sources
Acute Toxicity Assume harmful if swallowed.Based on data for the parent compound, Imidazole.[6]
Corrosivity (RCRA Code: D002) Potentially Corrosive. As an acidic compound, aqueous solutions could have a pH ≤ 2. The generator of the waste is responsible for making this determination, either through testing or knowledge of the process generating the waste.[5]The molecule contains a carboxylic acid group.[7] Corrosive wastes are defined as aqueous solutions with a pH ≤ 2 or ≥ 12.5.[8]
Skin/Eye Damage Assume it can cause serious skin and eye irritation or damage.Imidazole is known to cause severe skin burns and eye damage.[2] Standard laboratory practice requires handling with appropriate PPE.
Reactivity (RCRA Code: D003) Not expected to be reactive under normal conditions. However, it is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][10]SDS for related compounds indicate no hazardous polymerization and stability under recommended storage.[9]
Toxicity (RCRA D-Codes) Unlikely to be a characteristic toxic waste unless contaminated with substances listed in 40 CFR §261.24.The Toxicity Characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[11]
Reproductive Toxicity Potential for reproductive harm.Imidazole is classified as a substance that may damage fertility or an unborn child.[2]

Based on this assessment, any waste containing D-beta-Imidazolelactic Acid, Monohydrate must be treated as hazardous chemical waste.[12] It should never be disposed of down the drain or in regular trash.[12]

Pillar 2: Waste Segregation and Containerization

Proper segregation is a critical control point to prevent dangerous chemical reactions.[13] The primary incompatibility for this compound is with strong oxidizing agents and strong acids.[9]

dot

Caption: Decision workflow for waste stream segregation.

The choice of waste container is dictated by chemical compatibility to prevent degradation and leaks.

Table 2: Waste Container Selection Guide

Waste Form Primary Container Secondary Containment Rationale & Sources
Solid Waste (e.g., contaminated powder, weigh boats, gloves)Lined, puncture-resistant container or a sealable, airtight plastic container (e.g., HDPE pail).[14]A larger tub or bin, especially if storing multiple small containers.Solid waste must be kept separate from liquid waste.[13][15] The container must be durable and prevent dispersal of dust.
Liquid Waste (e.g., solutions in water or organic solvents)High-Density Polyethylene (HDPE) or glass bottle with a screw cap.[8] Plastic is often preferred for safety.[8]A spill tray or larger, chemically-resistant bin.[15]The container must be leak-proof and compatible with the solvent used. Acidic wastes should not be stored in metal containers.[15]

Pillar 3: Step-by-Step Disposal Protocol

This protocol ensures compliance and safety from the point of generation to final disposal.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles (or a face shield), a lab coat, and chemical-resistant gloves.[16]

2. Designate a Satellite Accumulation Area (SAA):

  • Identify a designated area in your lab, at or near the point of waste generation, for storing the waste container.[8] This area must be clearly marked.

3. Prepare the Waste Container:

  • Select a compatible container as outlined in Table 2.

  • Affix a "Hazardous Waste" label to the container before adding any waste.[14]

  • Fill out the label with all required information:

    • The full chemical name: "D-beta-Imidazolelactic Acid, Monohydrate" and any other constituents.

    • The date waste was first added.[14]

    • Relevant hazard pictograms (e.g., corrosive, health hazard).[13]

4. Waste Collection:

  • For Solids: Carefully place contaminated items or sweep up pure solid material into the designated solid waste container. Avoid creating dust.[9] Use non-sparking tools if there is any fire risk.

  • For Liquids: Using a funnel, carefully pour liquid waste into the designated liquid waste container.

  • NEVER fill a liquid waste container more than 90% full to allow for vapor expansion.[15]

  • Keep solid and liquid wastes in separate containers.[15]

5. Secure the Container:

  • Tightly close the waste container cap immediately after adding waste. Hazardous waste containers must remain closed at all times except when adding or removing waste.[8][12]

6. Storage in SAA:

  • Place the sealed container in its designated secondary containment within the SAA.

  • Ensure the container is stored away from incompatible materials like strong oxidizers.[14]

7. Requesting Disposal:

  • Once the container is full or you have finished the project generating the waste, complete a chemical waste collection request form as required by your institution's Environmental Health & Safety (EHS) department.[12][14]

  • Do not allow waste to accumulate for extended periods.[8]

Pillar 4: Emergency Procedures

In the event of an accidental release, prompt and correct action is crucial.

  • Small Spill: For a small spill that can be cleaned up by trained lab personnel, cordon off the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a designated hazardous waste container, and label it appropriately.[10][14]

  • Large Spill: Evacuate the area immediately. Alert your colleagues and notify your institution's EHS or emergency response team.[14]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10][14]

    • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][14]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to this comprehensive disposal framework, you demonstrate a commitment to safety and environmental stewardship, reinforcing the trust placed in us as scientific professionals. Always consult your institution's specific waste management guidelines and EHS department, as local regulations may vary.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]

  • Standard Operating Procedure: Imidazole. Washington State University. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • Imidazoleacetic acid - Wikipedia. [Link]

  • Showing metabocard for Imidazoleacetic acid (HMDB0002024). Human Metabolome Database. [Link]

  • Imidazolelactic acid | C6H8N2O3 | CID 459122. PubChem - NIH. [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. (YouTube). [Link]

  • Showing metabocard for Imidazolelactic acid (HMDB0002320). Human Metabolome Database. [Link]

  • Defining Hazardous Waste. California Department of Toxic Substances Control. [Link]

  • Safety Data Sheet: 4-Aminoimidazole-5-carboxamide hydrochloride. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Toxicological Evaluations: Imidazole. Berufsgenossenschaft Rohstoffe und Chemische Industrie (BG RCI). [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling D-beta-Imidazolelactic Acid, Monohydrate

Understanding the Risks: A Proactive Stance on Safety D-beta-Imidazolelactic Acid, Monohydrate is an intermediate used in the synthesis of imidazole alkaloids.[1] While a specific Safety Data Sheet (SDS) for the D-form i...

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Proactive Stance on Safety

D-beta-Imidazolelactic Acid, Monohydrate is an intermediate used in the synthesis of imidazole alkaloids.[1] While a specific Safety Data Sheet (SDS) for the D-form is not widely available, the SDS for the L-isomer states that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. Furthermore, imidazole, the core chemical structure, is known to be corrosive and can cause severe skin burns and eye damage.[2][3] Therefore, we must operate under the assumption that D-beta-Imidazolelactic Acid, Monohydrate presents similar hazards.

Our safety protocols are designed not just to meet regulatory requirements but to foster a culture of proactive risk mitigation. The following recommendations are based on a thorough analysis of available data for structurally related compounds, ensuring a comprehensive protective strategy.

Essential Personal Protective Equipment: A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe laboratory practice. For handling D-beta-Imidazolelactic Acid, Monohydrate, a multi-layered approach is necessary to prevent contact with skin, eyes, and the respiratory system.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5][6]Protects against accidental splashes and airborne particles of the chemical, preventing severe eye irritation or damage.[4]
Hand Protection Chemically resistant gloves (Nitrile rubber recommended).[2]Prevents direct skin contact with the chemical, which may cause irritation or burns.[4] Gloves should be inspected for integrity before each use.[6]
Body Protection A chemically compatible laboratory coat that extends to the wrists and is fully buttoned.[6] Full-length pants and closed-toe shoes are also required.[6]Provides a barrier against accidental spills and contamination of personal clothing.[6]
Respiratory Protection A NIOSH-approved respirator may be required if handling large quantities, generating dust, or working in a poorly ventilated area.[4]Protects against the inhalation of airborne particles, which could lead to respiratory irritation.[4]
Experimental Workflow for PPE Selection and Use

The following diagram outlines the logical workflow for selecting and using the appropriate PPE when handling D-beta-Imidazolelactic Acid, Monohydrate.

PPE_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_disposal Disposal assess_risk Assess Task-Specific Risks (e.g., quantity, dust generation) select_ppe Select Appropriate PPE (Based on Table 1) assess_risk->select_ppe Proceed inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe Proceed don_ppe Don PPE in Correct Sequence inspect_ppe->don_ppe Proceed if OK handle_chemical Handle Chemical in a Well-Ventilated Area don_ppe->handle_chemical Proceed doff_ppe Doff PPE Carefully to Avoid Contamination handle_chemical->doff_ppe Upon Completion dispose_gloves Dispose of Contaminated Gloves as Chemical Waste doff_ppe->dispose_gloves Proceed clean_reusable Clean and Store Reusable PPE dispose_gloves->clean_reusable Proceed

Caption: Workflow for PPE Selection, Use, and Disposal.

Step-by-Step Protocols for PPE Usage and Disposal

Adherence to standardized procedures for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and ensure user safety.

Donning PPE: A Deliberate Sequence
  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Gloves: Select the correct size and type of gloves. Inspect for tears or holes before putting them on. Ensure the cuffs of the gloves extend over the sleeves of the lab coat.

Doffing PPE: A Contamination-Avoidance Procedure
  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands. For example, peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Face Shield and Goggles: Remove by handling the headband or earpieces, avoiding contact with the front surface.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward, containing any potential contaminants.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]

Disposal Plan: Responsible Waste Management
  • Disposable PPE: Contaminated gloves and any other disposable PPE should be placed in a designated hazardous waste container.

  • Reusable PPE: Reusable items such as lab coats should be laundered professionally. Safety goggles and face shields should be decontaminated according to your institution's safety protocols.

  • Chemical Waste: Dispose of D-beta-Imidazolelactic Acid, Monohydrate and any contaminated materials in accordance with local, state, and federal regulations. Do not pour down the drain. While some imidazole-related compounds may not be regulated as hazardous waste, it is best to err on the side of caution.[7]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6][8] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these rigorous safety protocols, you contribute to a secure research environment that allows for the confident pursuit of scientific advancement.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Imidazole.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • West Liberty University. (n.d.). Chemical Product and Company Identification MSDS Name: Imidazole.
  • University of Washington. (2025). Standard Operating Procedure for Imidazole.
  • Santa Cruz Biotechnology, Inc. (2016). SC-211692 - L-ß-Imidazolelactic Acid, Monohydrate - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2018). SAFETY DATA SHEET - Imidazole.
  • Santa Cruz Biotechnology, Inc. (n.d.). D-β-Imidazolelactic Acid, Monohydrate.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • LookChem. (n.d.). Cas 14403-45-3,L-B-IMIDAZOLELACTIC ACID, MONOHYDRATE.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Princeton University Environmental Health and Safety. (n.d.). Trash Disposal.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.